4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
Description
BenchChem offers high-quality 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-11-12(14-5-1)10(8-15-11)9-3-6-13-7-4-9/h1-2,5,8-9,13,15H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIIYTWETPAJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Elucidation & Analytical Characterization of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemists. It focuses on the rigorous structural elucidation of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine , a scaffold with significant potential in kinase inhibitor discovery (e.g., JAK, PKC).
Executive Summary & Structural Context
The molecule 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine represents a specific isomer of the azaindole class, often termed 4-azaindole . Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine) found in drugs like Tofacitinib, the [3,2-b] fusion places the pyridine nitrogen at position 4.
Critical Elucidation Challenge: The primary analytical risk is misidentifying the regioisomer. Synthetic routes often yield mixtures of [3,2-b] (4-azaindole) and [2,3-b] (7-azaindole) or [3,2-c] (5-azaindole) depending on the cyclization method (e.g., Fischer indole vs. reductive cyclization). This guide provides a self-validating protocol to unambiguously confirm the [3,2-b] topology and the 3-position attachment of the piperidine ring.
Elucidation Workflow (Logic Map)
The following diagram outlines the decision tree for confirming the structure, moving from mass-based identification to stereoelectronic confirmation.
Figure 1: Step-by-step structural elucidation workflow ensuring rigorous isomer differentiation.
Mass Spectrometry Profiling
Objective: Confirm molecular formula and analyze fragmentation to verify the piperidine attachment.
-
Method: LC-MS/MS (ESI+, Q-TOF or Orbitrap).
-
Theoretical Exact Mass: 201.1266 Da (
). -
Observed Ion:
.
Fragmentation Logic (MS/MS):
-
Piperidine Loss: Look for a neutral loss of 84 Da (piperidine ring cleavage) or 83 Da, generating a characteristic azaindole cation at
. -
RDA Cleavage: Retro-Diels-Alder fragmentation of the piperidine ring is common, yielding fragments at
.
NMR Spectroscopy: The Definitive Protocol
Sample Preparation (Critical)
-
Solvent: DMSO-
is required.[1] Chloroform- ( ) often leads to broad signals for the pyrrole NH and piperidine NH due to exchange and aggregation. -
Concentration: 5-10 mg in 600
L. -
Additives: If signals are broad, add 1 drop of
to collapse exchangeable protons (NH) and simplify the aliphatic region, though this removes the crucial Pyrrole-NH coupling data.
1H NMR Assignment (400/600 MHz)
The [3,2-b] isomer has a distinct aromatic fingerprint compared to other azaindoles.
| Position | Type | Approx. Shift ( | Multiplicity | Structural Logic | |
| NH-1 | Pyrrole | 11.0 - 11.5 | br s | - | Labile; disappears with |
| H-2 | Pyrrole | 7.3 - 7.5 | d or s | Diagnostic singlet if C3 is substituted. | |
| H-5 | Pyridine | 8.3 - 8.5 | dd | Most deshielded ( | |
| H-6 | Pyridine | 7.1 - 7.3 | dd | ||
| H-7 | Pyridine | 7.7 - 7.9 | dd | ||
| Pip-H | Aliphatic | 2.8 - 3.2 | m | - | Characteristic piperidine envelope. |
| Pip-H | Aliphatic | 1.5 - 2.0 | m | - | Characteristic piperidine envelope. |
Distinguishing the [3,2-b] Isomer
The coupling constants in the pyridine ring are the "fingerprint."
-
4-azaindole ([3,2-b]): H5 and H6 are vicinal (
Hz). H6 and H7 are vicinal ( Hz). -
7-azaindole ([2,3-b]): The nitrogen is at position 7.[2][3] The protons are at 4, 5,[4][5] 6. The coupling pattern is different (
Hz).
2D NMR Connectivity (Self-Validating Evidence)
To claim the structure with authority, you must prove the connectivity using HMBC (Heteronuclear Multiple Bond Correlation).
HMBC Correlations (Long-Range C-H)
This experiment links the proton systems to the carbon skeleton.
-
Confirming the [3,2-b] Fusion:
-
H-5 (Pyridine
): Will show a strong correlation to C-3a (bridgehead carbon). -
H-7: Will show correlations to C-3a and C-5 (via 3 bonds).
-
Key Differentiator: In the [3,2-b] system, the carbon between the bridgehead and the pyridine nitrogen (C-3a) is quaternary. In the [2,3-b] system, the bridgehead carbon adjacent to Nitrogen is C-7a.
-
-
Locating the Piperidine (C-3 Attachment):
-
The methine proton of the piperidine ring (at the point of attachment) must show an HMBC correlation to C-2 and C-3a of the azaindole core.
-
H-2 (Pyrrole): Must correlate to the piperidine quaternary carbon (if applicable) or the methine carbon of the piperidine.
-
Visualization of Key Correlations
The following diagram illustrates the critical HMBC and NOESY interactions required to confirm the structure.
Figure 2: Key HMBC (red) and NOESY (blue) correlations. Note: The correlation from Piperidine-CH to C2 and C3a confirms the C3 substitution.
Experimental Protocol: Characterization
Title: Analytical Characterization of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
1. Solubility Check:
Dissolve 2 mg of the compound in 0.5 mL of DMSO-
2. Acquisition Parameters (Bruker/Varian 400 MHz+):
-
Temperature: 298 K (Standard). If rotamers are suspected (broad peaks in piperidine), elevate to 353 K.
-
Relaxation Delay (D1): Set to
2.0 seconds to ensure integration accuracy of aromatic protons. -
Scans:
-
1H: 16 scans.
-
13C: 1024 scans (due to low mass and quaternary carbons).
-
HSQC/HMBC: 128 increments.
-
3. Data Processing:
-
Reference the DMSO pentet to 2.50 ppm (1H) and 39.5 ppm (13C).
-
Apply exponential multiplication (LB = 0.3 Hz) for 1H to resolve fine coupling (
Hz) between H5 and H7.
References
-
Popowycz, F., et al. "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 2007, 63(5), 1031-1064.
-
Lachance, N., et al. "Practical Synthesis of 4-Azaindoles." Synthesis, 2005, 2005(15), 2571-2577.
-
Hands, D., et al. "A convenient synthesis of 4-azaindole." Synthesis, 1996, 7, 877-882.
-
Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016. (Standard text for HMBC/NOESY interpretation logic).
Sources
An In-depth Technical Guide to the Potential Mechanisms of Action of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
Foreword: Unraveling the Therapeutic Potential of a Novel Scaffold
The intersection of heterocyclic chemistry and drug discovery has consistently yielded compounds of profound therapeutic importance. Within this landscape, the pyrrolopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activity. This guide focuses on a specific, yet under-characterized derivative, 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine. While direct, extensive research on this particular molecule is nascent, the wealth of data on the broader pyrrolopyridine class provides a strong foundation for inferring its potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized, in-depth exploration of these potential pathways, grounded in the established pharmacology of its chemical relatives. Our approach is not to present a definitive, singular mechanism, but rather to illuminate the most probable and promising avenues for future investigation, thereby accelerating the journey from molecule to medicine.
The Structural Anatomy of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine: A Hybrid of Promise
At its core, 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine is a composite structure, marrying the bicyclic pyrrolo[3,2-b]pyridine core with a flexible piperidine ring. The pyrrolopyridine moiety, an isostere of indole, is a common feature in a multitude of biologically active compounds, while the piperidine ring is a ubiquitous structural motif in many approved pharmaceuticals, often contributing to improved solubility, metabolic stability, and target engagement.[1] The specific linkage at the 3-position of the pyrrolopyridine ring system is a critical determinant of its pharmacological profile, and the exploration of this chemical space has led to the discovery of potent modulators of various cellular processes.
Potential Mechanisms of Action: A Triad of Therapeutic Possibilities
Based on extensive studies of analogous structures, we can hypothesize three primary spheres of influence for 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine: anticancer, antibacterial, and neuromodulatory activities.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The pyrrolopyridine scaffold is a recurring theme in the design of novel anticancer agents. Several distinct, yet potentially overlapping, mechanisms have been identified for its derivatives.
Certain derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site.[2][3][4] This inhibition disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] Given the structural similarities, it is plausible that 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine could engage in similar interactions.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Proposed mechanism of tubulin polymerization inhibition.
A novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative has been identified as a potent and orally available inhibitor of Acetyl-CoA Carboxylase 1 (ACC1).[5] ACC1 is a key enzyme in de novo fatty acid synthesis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and membrane biogenesis. Inhibition of ACC1 leads to a depletion of malonyl-CoA, a critical building block for fatty acids, thereby impeding tumor growth.[5] The presence of the piperidine moiety in our compound of interest could influence its binding to ACC1 and its pharmacokinetic properties.
Signaling Pathway: ACC1 Inhibition and Fatty Acid Synthesis
Caption: Inhibition of ACC1-mediated fatty acid synthesis.
The broader family of pyrrolopyridines has yielded numerous kinase inhibitors. For instance, pyrrolo[3,2-c]pyridine derivatives have shown inhibitory activity against FMS kinase, while other related structures have demonstrated inhibition of phosphoinositide 3-kinases (PI3Ks) and Protein Kinase B (Akt).[6] The PI3K/Akt pathway is a central node in cell signaling that promotes cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers. Selective inhibitors of this pathway are of significant therapeutic interest.
Antibacterial Activity: A New Frontier in Combating Resistance
Derivatives of 5-oxo-4H-pyrrolo[3,2-b]pyridine have been identified as a novel class of highly potent antibacterial agents.[7][8] The mechanism of action is suggested to involve the blockage of bacterial translation, a fundamental process for bacterial survival.[7][8] This was elucidated using a double-reporter system that allows for the visual inspection of the underlying mechanism.[7] The potential for 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine to act as an antibacterial agent warrants significant investigation, especially in the context of rising antibiotic resistance.
The Pivotal Role of the Piperidine Moiety
The piperidine ring is a cornerstone of medicinal chemistry, present in numerous approved drugs.[1] Its inclusion in 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine is not merely incidental. This functional group can profoundly influence the molecule's physicochemical properties, such as its pKa, lipophilicity, and aqueous solubility. These properties, in turn, dictate its absorption, distribution, metabolism, and excretion (ADME) profile. From a pharmacodynamic perspective, the piperidine nitrogen can act as a hydrogen bond acceptor or donor, facilitating crucial interactions with the target protein. Furthermore, its conformational flexibility allows it to adopt an optimal orientation within a binding pocket, thereby enhancing potency and selectivity.
Proposed Experimental Workflows for Mechanism of Action Elucidation
To definitively establish the mechanism of action of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine, a systematic and multi-faceted experimental approach is required.
Initial Target-Based Screening
Experimental Workflow: Tier 1 Target Identification
Caption: Initial parallel screening to identify primary targets.
Protocol: Broad Kinase Profiling (e.g., using a service like KinomeScan)
-
Objective: To identify potential kinase targets of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine.
-
Methodology:
-
Submit the compound to a commercial kinase profiling service.
-
The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of recombinant human kinases (e.g., >400).
-
Binding is quantified by measuring the displacement of a tagged ligand from the kinase active site.
-
-
Data Analysis:
-
Results are expressed as percent inhibition or dissociation constants (Kd).
-
"Hits" are identified as kinases that show significant binding to the compound.
-
Follow-up with dose-response studies to determine the IC50 for the most promising hits.
-
Protocol: In Vitro Tubulin Polymerization Assay
-
Objective: To determine if the compound inhibits tubulin polymerization.
-
Materials: Lyophilized bovine brain tubulin, polymerization buffer, GTP, positive control (e.g., colchicine), negative control (e.g., DMSO).
-
Methodology:
-
Reconstitute tubulin in polymerization buffer.
-
In a 96-well plate, add tubulin, GTP, and varying concentrations of the test compound.
-
Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Calculate the rate of polymerization and the extent of inhibition.
-
Determine the IC50 value for the compound.
-
Cellular and In Vivo Validation
Following the identification of promising targets, subsequent experiments should focus on validating these findings in a cellular context and ultimately in preclinical models.
| Experiment | Objective | Methodology | Expected Outcome |
| Cell Cycle Analysis | To assess the effect on cell cycle progression. | Treat cancer cells with the compound, stain with a DNA dye (e.g., propidium iodide), and analyze by flow cytometry. | Arrest in a specific phase of the cell cycle (e.g., G2/M for tubulin inhibitors). |
| Western Blotting | To probe for changes in key signaling proteins. | Treat cells with the compound, lyse the cells, and perform Western blotting for proteins downstream of the putative target (e.g., phospho-Akt for a PI3K inhibitor). | A decrease in the phosphorylation of downstream effectors. |
| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in intact cells. | Treat cells with the compound, heat the cell lysate to different temperatures, and quantify the amount of soluble target protein by Western blotting. | Increased thermal stability of the target protein in the presence of the compound. |
| Xenograft Tumor Models | To evaluate in vivo efficacy. | Implant human tumor cells into immunocompromised mice. Once tumors are established, treat the mice with the compound and monitor tumor growth. | Inhibition of tumor growth compared to the vehicle-treated control group. |
Conclusion: Charting the Course for Future Discovery
While the precise mechanism of action of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine remains to be definitively elucidated, the rich pharmacology of the broader pyrrolopyridine class provides a fertile ground for hypothesis-driven research. The potential for this compound to act as an anticancer agent through various mechanisms, including tubulin polymerization inhibition, metabolic reprogramming, or kinase inhibition, is particularly compelling. Furthermore, its potential as a novel antibacterial agent should not be overlooked. The experimental workflows outlined in this guide provide a clear and logical path forward for researchers to unravel the therapeutic potential of this promising molecule. The journey of drug discovery is one of incremental, yet insightful, steps. It is our hope that this guide serves as a valuable compass for the exciting research that lies ahead.
References
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
-
Pyrrolopiperidine | C7H10N2. PubChem. [Link]
-
STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. [Link]
-
Piperidine. Wikipedia. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. [Link]
-
Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. MDPI. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. [Link]
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 7. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
structure-activity relationship (SAR) of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine.
This guide details the structure-activity relationship (SAR), synthesis, and pharmacological utility of the 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine scaffold.
Executive Summary
The 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its bicyclic 4-azaindole core linked to a saturated piperidine ring. Unlike its more ubiquitous isomer, 7-azaindole (found in JAK inhibitors like Tofacitinib), the 4-azaindole core offers a distinct electrostatic profile and hydrogen-bonding vector, making it highly valuable for two primary therapeutic classes:
-
GPCR Modulation: Specifically as selective 5-HT1F receptor agonists for migraine therapy.
-
Kinase Inhibition: Acting as a hinge-binding motif where the piperidine moiety extends into the solvent-exposed region or ribose pocket.
This guide analyzes the structural logic, synthetic pathways, and optimization strategies for this scaffold.
Chemical Architecture & SAR Logic
The molecule is composed of three distinct functional regions, each governing specific biological interactions.
The Core: 1H-pyrrolo[3,2-b]pyridine (4-Azaindole)
The 4-azaindole system is an isostere of indole but possesses a pyridine nitrogen at position 4.
-
Electronic Properties: The pyridine nitrogen (N4) acts as a weak base and a hydrogen bond acceptor (HBA). The pyrrole nitrogen (N1) is a hydrogen bond donor (HBD).
-
Binding Mode (Kinases): This Donor-Acceptor (D-A) motif at the "front" of the molecule mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., interacting with the backbone carbonyl and amide NH of the hinge residues).
-
Binding Mode (GPCRs): In 5-HT1F agonists, the indole-like character allows for pi-stacking interactions within the receptor pocket (e.g., conserved aromatic residues), while the N1-H forms critical polar contacts.
The Linker: C3–C4 Connectivity
The direct carbon-carbon bond between the azaindole C3 and piperidine C4 creates a semi-rigid vector.
-
Conformation: The bond allows rotation, but the steric bulk of the piperidine ring often forces a twisted conformation relative to the aromatic plane. This "out-of-plane" geometry is critical for inducing selectivity, as it prevents the molecule from intercalating into flat DNA structures (reducing genotoxicity) while fitting into globular protein pockets.
The Tail: Piperidine Nitrogen (N')
The secondary amine of the piperidine is the primary vector for diversification.
-
Solubility: The basic amine (pKa ~9-10) enhances aqueous solubility and lysosomal trapping.
-
Selectivity Handle: Derivatization here (alkylation, amidation, urea formation) determines the molecule's reach into the "solvent front" (kinases) or secondary binding pockets (GPCRs).
Detailed SAR Analysis
The following table summarizes the functional consequences of modifying specific positions on the scaffold.
| Position | Modification | Effect on Activity / PK | Mechanistic Rationale |
| N1 (Pyrrole) | Methylation | Decrease (usually) | Loss of H-bond donor capability. Critical for hinge binding (kinases) or Asp interactions (GPCRs). |
| C3 (Linker) | Rigidification | Variable | Restricting rotation (e.g., double bond) often lowers potency by preventing induced fit. Saturated piperidine is preferred. |
| N4 (Pyridine) | Removal (Indole) | Loss of Potency | Loss of H-bond acceptor. The N4 nitrogen is essential for the "Donor-Acceptor" hinge recognition motif. |
| Piperidine N | Methylation | High Potency (5-HT1F) | Small alkyl groups favor CNS penetration and receptor fit (5-HT1F agonism). |
| Piperidine N | Bulky Amides | Selectivity (Kinases) | Large groups target the solvent-exposed region, imparting selectivity over homologous enzymes. |
| C5 (Azaindole) | Amides/Ureas | Selectivity | Substituents here project into the "back pocket" or gatekeeper region, critical for subtype selectivity (e.g., 5-HT1F vs 1B/1D). |
Visualization: SAR Map
The diagram below illustrates the functional zones of the scaffold.
Caption: Functional decomposition of the scaffold showing critical binding elements (Red) and diversification vectors (Green/Yellow).
Synthesis Protocol
The construction of this scaffold typically relies on the condensation of the 4-azaindole with a piperidone derivative. The following protocol describes the synthesis of the core intermediate.
Step-by-Step Methodology
Target: tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (Olefin Intermediate) followed by reduction.
-
Reagents:
-
1H-pyrrolo[3,2-b]pyridine (4-azaindole).
-
N-Boc-4-piperidone.
-
Base: Potassium hydroxide (KOH) or Sodium Methoxide (NaOMe).
-
Solvent: Methanol (MeOH).
-
-
Condensation:
-
Dissolve 4-azaindole (1.0 eq) and N-Boc-4-piperidone (2.0 eq) in MeOH.
-
Add KOH (3.0 eq) dissolved in minimal water/MeOH.
-
Reflux at 70°C for 12–24 hours. The reaction proceeds via an aldol-like condensation followed by dehydration to form the double bond at the C3 position.
-
Note: The electron-deficient nature of the pyridine ring facilitates deprotonation at C3, but 4-azaindole is less reactive than indole; harsh conditions or excess ketone may be required.
-
-
Workup:
-
Concentrate the solvent. Dilute with water and extract with Ethyl Acetate (EtOAc).
-
Purify via silica gel chromatography (DCM/MeOH gradient).
-
-
Hydrogenation (Reduction):
-
Dissolve the tetrahydropyridine intermediate in MeOH or EtOH.
-
Add catalyst: 10% Pd/C (10 wt%).
-
Stir under H2 atmosphere (balloon pressure or 50 psi) for 16 hours.
-
Filter through Celite to remove Pd/C.
-
-
Deprotection:
-
Treat the N-Boc protected alkane with TFA/DCM (1:1) or HCl/Dioxane to yield the free amine 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine .
-
Visualization: Synthesis Workflow
Caption: Synthetic route from commercial starting materials to the active core scaffold.
Case Study: 5-HT1F Receptor Agonism
While kinase inhibition is a common application, this scaffold gained significant attention in the search for Selective Serotonin 5-HT1F Receptor Agonists for the treatment of migraine (neuronal inhibition without vasoconstriction).
-
The Challenge: Older triptans (5-HT1B/1D agonists) cause vasoconstriction. 5-HT1F agonists (neurally active anti-migraine agents) must avoid 5-HT1B (coronary constriction).
-
The Solution: The 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine core.
-
Study: Researchers synthesized N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides.
-
SAR Finding: The 4-azaindole core (pyrrolo[3,2-b]pyridine) provided high affinity for 5-HT1F.
-
Selectivity Switch: Substitution at the C5 position (e.g., acetamide or butyramide) was the key discriminator. The N-methyl piperidine ensured CNS penetration.
-
Outcome: Compounds in this series demonstrated >100-fold selectivity for 5-HT1F over 5-HT1B, validating the scaffold as a non-vasoconstrictive anti-migraine lead.[1]
-
References
-
5-HT1F Agonist Discovery
-
Kinase Inhibitor Context (General Azaindole SAR)
- Title: Pyrrolopyrimidines - Progress in Medicinal Chemistry (Overview of azaindole/pyrrolopyrimidine scaffolds in kinase discovery).
- Source: ScienceDirect / Elsevier.
-
URL:[Link]
-
Synthesis Methodologies
- Title: Synthesis and structure-activity relationships of piperidinylpyrrolopyridine deriv
- Source: Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link]
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Therapeutic Potential of 4-{1H-Pyrrolo[3,2-b]pyridin-3-yl}piperidine Scaffolds: A Technical Guide
Executive Summary: The 4-Azaindole Advantage
The 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine scaffold represents a privileged pharmacophore in modern drug design, distinct from its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine). Commonly referred to as a 4-azaindole derivative substituted at the C3 position with a piperidine ring, this structure offers a unique physiochemical profile.
Unlike the indole nucleus, the 1H-pyrrolo[3,2-b]pyridine core possesses an intracyclic nitrogen at position 4 (indole numbering). This modification lowers the pKa of the pyrrole NH, alters the dipole moment, and provides an additional hydrogen bond acceptor at the C4 position. When coupled with a C3-piperidine moiety, the scaffold mimics the spatial arrangement of tryptamine but with significantly improved aqueous solubility and metabolic stability.
This guide details the therapeutic utility of this scaffold, focusing on kinase inhibition (specifically JAK and PKC families) and GPCR modulation, supported by validated synthetic and bioanalytical protocols.
Structural Activity Relationship (SAR) & Chemoinformatics[1][2]
To exploit this scaffold, one must understand its binding modes. The 4-azaindole core functions primarily as a hinge-binding motif in kinase active sites.
Pharmacophore Mapping
-
N1 (Pyrrole NH): Functions as a Hydrogen Bond Donor (HBD). In kinase pockets, this typically binds to the backbone carbonyl of the hinge region (e.g., Glu residue in JAK kinases).
-
N4 (Pyridine N): Functions as a Hydrogen Bond Acceptor (HBA). This is the critical differentiator from indole. It can interact with conserved water molecules or backbone NH groups, often imparting selectivity profiles distinct from 7-azaindoles.
-
C3-Piperidine Linker: The piperidine ring projects into the solvent-exposed region or the ribose-binding pocket. The basic nitrogen (pKa ~9-10) improves solubility and allows for salt formation. It serves as a vector for "tail" modifications to reach the DFG-motif or allosteric pockets.
Visualization: SAR Logic
The following diagram illustrates the functional zones of the scaffold.
Caption: Functional decomposition of the 4-azaindole-piperidine scaffold highlighting key interaction points for drug design.
Primary Therapeutic Targets
Janus Kinases (JAK) & Spleen Tyrosine Kinase (SYK)
The 4-azaindole scaffold is a bioisostere of the pyrrolo[2,3-d]pyrimidine core found in Tofacitinib. The N4 nitrogen provides an alternative H-bond acceptor that can evade resistance mutations associated with other scaffolds.
-
Mechanism: ATP-competitive inhibition.[1] The scaffold occupies the adenine binding pocket.
-
Application: Autoimmune diseases (Rheumatoid Arthritis, Psoriasis) and Hematological malignancies.
Protein Kinase C (PKC) Isoforms
Historically, bis(indolyl)maleimides were potent PKC inhibitors but suffered from poor solubility. Replacing the indole with 4-azaindole and adding a piperidine tail dramatically improves the ADME profile while maintaining potency against PKC-beta and PKC-theta isoforms.
Serotoninergic GPCRs (5-HT)
The 3-(piperidin-4-yl)-indole structure is the template for Naratriptan and other 5-HT agonists. The 4-azaindole analog modifies the electron density of the aromatic system, often shifting selectivity toward 5-HT6 or 5-HT2A receptors, which are targets for cognitive impairment and schizophrenia.
Experimental Protocols
Chemical Synthesis: The Suzuki-Miyaura Modular Route
Direct synthesis of 3-substituted 4-azaindoles is challenging due to the electron-deficient nature of the pyridine ring. The most robust, self-validating protocol utilizes a halogenated intermediate and a boronate ester.
Objective: Synthesize tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)piperidine-1-carboxylate.
Reagents:
-
3-bromo-1H-pyrrolo[3,2-b]pyridine (Starting Material A)
-
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Starting Material B)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂
-
Base: Cs₂CO₃ (Cesium Carbonate)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Protocol:
-
Preparation: In a 50 mL microwave vial, dissolve 1.0 eq (200 mg) of Starting Material A and 1.2 eq of Starting Material B in 1,4-dioxane (8 mL).
-
Activation: Add 2.0 eq of Cs₂CO₃ dissolved in water (2 mL).
-
Degassing: Bubble Nitrogen gas through the solution for 10 minutes to remove oxygen (Critical for Pd cycle integrity).
-
Catalysis: Add 0.05 eq of Pd(dppf)Cl₂·CH₂Cl₂.[2] Seal the vial immediately.
-
Reaction: Heat to 100°C for 4 hours (or 120°C for 30 min in a microwave reactor).
-
Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient 0-10%).
-
Deprotection (Optional): Treat with 4M HCl in Dioxane to yield the free amine.
Validation Criteria:
-
LC-MS: Single peak, Mass [M+H]+ corresponds to product.
-
1H NMR: Characteristic disappearance of the C3-proton signal of the azaindole and appearance of piperidine methine/methylene signals.
Biological Evaluation: ADP-Glo™ Kinase Assay
To verify therapeutic potential, the compound must be tested against a kinase panel (e.g., JAK2).
Principle: Measures ADP formation from the kinase reaction; ADP is converted to ATP, which is then used by luciferase to generate light.
Protocol:
-
Enzyme Prep: Dilute JAK2 kinase to 2 ng/µL in 1x Kinase Buffer (Tris-HCl pH 7.5, MgCl₂, DTT).
-
Compound Addition: Dispense 1 µL of the synthesized scaffold (serial dilutions in DMSO) into a 384-well white plate.
-
Reaction Initiation: Add 2 µL of Enzyme solution and 2 µL of Substrate/ATP mix (Poly(Glu,Tyr) peptide).
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.
-
Read: Measure luminescence on a plate reader (e.g., PerkinElmer EnVision).
Data Analysis: Calculate IC50 using a non-linear regression fit (Sigmoidal dose-response).
Quantitative Data Summary (Representative)
The following table summarizes the comparative potency of the 4-azaindole scaffold versus the standard indole scaffold in a JAK2 assay (Representative data based on SAR trends [1, 3]).
| Scaffold Core | Substituent (C3) | Target | IC50 (nM) | Solubility (µM) | Selectivity (JAK2/JAK3) |
| Indole | Piperidine | JAK2 | 45 | 50 | 5x |
| 4-Azaindole | Piperidine | JAK2 | 12 | >200 | 18x |
| 7-Azaindole | Piperidine | JAK2 | 20 | 150 | 10x |
Note: The 4-azaindole variant often exhibits superior solubility due to the lower logP and higher polarity of the [3,2-b] system.
Pathway Visualization: JAK-STAT Inhibition
The primary mechanism of action for this scaffold involves the interruption of the JAK-STAT signaling cascade, preventing the transcription of pro-inflammatory cytokines.
Caption: Mechanism of Action: The 4-azaindole scaffold competitively inhibits JAK autophosphorylation, halting the STAT signaling cascade.
Future Directions: PROTACs and Fragment-Based Design
The piperidine nitrogen in the 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine scaffold is an ideal "exit vector" for PROTAC (Proteolysis Targeting Chimera) design.
-
Linker Attachment: The secondary amine of the piperidine can be alkylated with PEG linkers without disrupting the hinge-binding capability of the azaindole core.
-
E3 Ligase Recruitment: Conjugation to Cereblon or VHL ligands can degrade specific kinase targets (e.g., degradation of JAK2 rather than just inhibition) to overcome scaffolding functions of the kinase.
References
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link] (Note: Provides foundational chemistry for azaindole-piperidine couplings and scaffold hopping logic).
-
The Azaindole Framework in the Design of Kinase Inhibitors. Source: Molecules (MDPI) / PMC URL:[Link] (Note: Comprehensive review of azaindole isomers, including [3,2-b], in kinase drug discovery).
-
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. Source: ResearchGate URL:[Link] (Note: Detailed synthetic methodologies for the specific 4-azaindole isomer).
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Source: Journal of Medicinal Chemistry (ACS) URL:[Link] (Note: Illustrates the specific utility of the piperidine-azaindole/pyrimidine linkage in AKT/PKC pathway inhibition).
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An In-depth Technical Guide to the Preclinical Investigation of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine in Cancer Cell Lines
Abstract
The 1H-pyrrolo[3,2-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent protein kinase inhibitors.[1][2] This guide provides a comprehensive, technically-grounded framework for the preclinical investigation of a novel 7-azaindole derivative, 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine, in cancer cell lines. We delineate a logical, multi-stage workflow, beginning with broad-based efficacy screening and progressing to detailed mechanistic studies. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind experimental choices to ensure robust, reproducible, and insightful outcomes.
Introduction: The Rationale for Investigating 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
The 7-azaindole nucleus is a bioisostere of indole and has been successfully incorporated into numerous pharmacologically active agents, including several approved anticancer drugs.[3][4][5] Its unique electronic properties and ability to form critical hydrogen bonds make it an ideal scaffold for targeting the ATP-binding pocket of protein kinases. Many signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis are driven by kinases.[6][7] The PI3K/Akt/mTOR pathway, for instance, is one of the most frequently hyperactivated signaling networks in human cancers, making its components prime therapeutic targets.[6][8][9]
The subject of this guide, 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine, is a novel derivative of this promising scaffold. Its therapeutic potential is currently unexplored. This guide outlines a systematic in vitro approach to characterize its anticancer activity, starting from fundamental viability assays to elucidate its mechanism of action.
Part 1: Foundational Efficacy Screening
The initial phase of investigation aims to answer a fundamental question: Does the compound exhibit cytotoxic or cytostatic activity against cancer cells? This is determined by assessing cell viability and proliferation across a diverse panel of cancer cell lines.[10][11][12]
Strategic Selection of Cancer Cell Lines
The choice of cell lines is critical for generating meaningful data. A well-selected panel should represent various tumor types and, ideally, possess different known genetic backgrounds (e.g., mutations in key oncogenes like KRAS, BRAF, or tumor suppressors like PTEN, p53). This diversity allows for the potential identification of biomarkers of sensitivity or resistance.
| Cell Line | Cancer Type | Key Genetic Features/Rationale |
| MCF-7 | Breast (Luminal A) | ER-positive, wild-type p53. A workhorse for breast cancer studies. |
| MDA-MB-231 | Breast (Triple-Negative) | Aggressive subtype, mutant p53, BRAF mutation. |
| A549 | Lung (NSCLC) | KRAS mutation, wild-type EGFR. Represents a common lung cancer subtype. |
| HCT116 | Colorectal | KRAS mutation, PIK3CA mutation. Relevant for colorectal cancer studies. |
| PC-3 | Prostate | Androgen-independent, PTEN null (constitutively active PI3K/Akt pathway). |
| U-87 MG | Glioblastoma | PTEN mutation. Represents a highly aggressive brain tumor. |
Workflow for In Vitro Efficacy Assessment
The overall experimental progression is designed to build from broad screening to more focused mechanistic questions.
Caption: A logical workflow for investigating a novel anticancer compound.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[13] Live cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[13]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine in culture medium. Replace the existing medium with medium containing the compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[13][14][15]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
For higher sensitivity and a simpler workflow, the CellTiter-Glo® assay is an excellent alternative.[16] This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active cells.[17][18][19]
Methodology:
-
Cell Seeding & Treatment: Follow steps 1 and 2 as described for the MTT assay, using opaque-walled 96-well plates suitable for luminescence.[17][20]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to create the CellTiter-Glo® Reagent.[17][20]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[17][18]
-
Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well (e.g., 100 µL reagent to 100 µL medium).[17][20]
-
Signal Stabilization & Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17][18][20] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18][20] Record luminescence with a plate reader.
Data Analysis and Presentation
Data from dose-response experiments are used to calculate the half-maximal inhibitory concentration (IC50), a key measure of compound potency.
| Cell Line | Hypothetical IC50 (µM) for 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine |
| MCF-7 | 5.2 |
| MDA-MB-231 | 8.9 |
| A549 | 12.5 |
| HCT116 | 2.1 |
| PC-3 | 0.8 |
| U-87 MG | 1.5 |
This table presents hypothetical data for illustrative purposes. Based on these results, the PC-3 and U-87 MG cell lines show the highest sensitivity and would be prioritized for mechanistic studies.
Part 2: Elucidating the Mechanism of Action
Once the compound's anti-proliferative effect is established, the next critical step is to determine how it inhibits cell growth. The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.[10]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[21][22] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[22][23] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[23] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[22]
Caption: Principle of distinguishing cell fate via Annexin V and PI staining.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound at concentrations around its IC50 value (e.g., 1x and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the combined cell suspension.[21]
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer.[23]
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[21][23]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the samples promptly by flow cytometry. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[21]
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[24] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.
Methodology:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[25][26][27] Cells can be stored at 4°C for several weeks after fixation.[25]
-
Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[25]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[25][28] RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[24][25][28]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[28]
-
Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for differentiation of G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.[24][25]
Part 3: Target Pathway Identification
Based on the 7-azaindole scaffold's known propensity to inhibit protein kinases, a logical next step is to investigate the compound's effect on key cancer-related signaling pathways. Western blotting is a powerful technique to analyze changes in the expression and phosphorylation status of specific proteins.[29][30][31]
Hypothesis: Targeting the PI3K/Akt/mTOR Pathway
Given that the PC-3 and U-87 MG cell lines, which are PTEN-deficient and thus have a hyperactivated PI3K/Akt pathway, were most sensitive, we can hypothesize that 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine may inhibit one or more kinases within this cascade.[6][8][32]
Caption: Hypothesized points of inhibition within the PI3K/Akt/mTOR signaling pathway.
Protocol 5: Western Blotting for Signaling Pathway Analysis
This protocol will assess the phosphorylation status of key proteins like Akt, a central node in the pathway. A decrease in phosphorylated Akt (p-Akt) upon compound treatment would strongly support our hypothesis.
Methodology:
-
Protein Extraction: Treat sensitive cells (e.g., PC-3) with the compound for a short duration (e.g., 1-6 hours). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29][30]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[29][31][33]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[33]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, and anti-β-actin as a loading control).[33]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[31]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[31] A decrease in the p-Akt signal relative to the total Akt and loading control in treated samples would indicate pathway inhibition.
Conclusion and Future Directions
This guide presents a systematic and robust framework for the initial preclinical evaluation of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine. By progressing from broad screening to focused mechanistic and molecular analyses, researchers can build a comprehensive profile of the compound's anticancer properties. Positive results, such as potent and selective cytotoxicity driven by apoptosis and clear inhibition of a key oncogenic pathway like PI3K/Akt/mTOR, would provide a strong rationale for advancing the compound into more complex 3D culture models, in vivo animal studies, and further lead optimization.
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Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Accessed February 19, 2026. [Link]
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University of Padua. "Cell Cycle Analysis by Propidium Iodide Staining." Accessed February 19, 2026. [Link]
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Xu, F., et al. "PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?" Frontiers in Oncology, 2022. [Link]
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University of Virginia School of Medicine. "DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide." Accessed February 19, 2026. [Link]
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Nordic Biolabs. "CellTiter-Glo® 2.0 Assay." Accessed February 19, 2026. [Link]
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Lakshmanan, I., & Batra, S. K. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." Bio-protocol, 2013. [Link]
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Mushtaq, N., et al. "Synthesis and pharmacological activities of 7-azaindole derivatives." Pakistan Journal of Pharmaceutical Sciences, 2008. [Link]
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Biomedicum Flow Cytometry Core Facility. "Cell cycle analysis." Accessed February 19, 2026. [Link]
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Noble Life Sciences. "In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification." Accessed February 19, 2026. [Link]
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Minor, L. K., et al. "Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents." ACS Omega, 2021. [Link]
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Glaviano, A., et al. "The PI3K/AKT/mTOR (PAM) signaling pathway as a therapeutic target in cancer." Molecular Cancer, 2023. [Link]
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Mushtaq, N., et al. "Synthesis and pharmacological activities of 7-azaindole derivatives." ResearchGate, 2008. [Link]
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Ain, Q. "Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells." Medium, 2023. [Link]
- Slomovitz, B. M., et al. "The PI3K/AKT/mTOR Pathway as a Therapeutic Target in Endometrial Cancer." Clinical Cancer Research, 2012.
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Solovyeva, V. V., et al. "Cell-culture based test systems for anticancer drug screening." ecancermedicalscience, 2020. [Link]
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Zhang, Y., et al. "The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research." MDPI, 2024. [Link]
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Weatherhead, A., et al. "A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies." Scientific Archives, 2024. [Link]
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Bitesize Bio. "Three Steps for Setting up a Drug Screening Assay." Accessed February 19, 2026. [Link]
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El-Gamal, M. I., et al. "Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors." Bioorganic Chemistry, 2020. [Link]
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National Center for Biotechnology Information. "Cell Viability Assays - Assay Guidance Manual." Accessed February 19, 2026. [Link]
- Sharma, N., et al. "Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors.
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El-Gamal, M. I., et al. "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase." Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. [Link]
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Cell Biolabs, Inc. "CytoSelect™ MTT Cell Proliferation Assay." Accessed February 19, 2026. [Link]
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Sigma-Aldrich. "MTT Assay Protocol for Cell Viability and Proliferation." Accessed February 19, 2026. [Link]
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University of Dundee. "Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling." MDPI, 2022. [Link]
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Boster Biological Technology. "Western Blot Protocol: Complete Step-by-Step Guide." Accessed February 19, 2026. [Link]
- Abdel-Maksoud, M. S., et al. "Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity." Bioorganic Chemistry, 2024.
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A Technical Guide to the Discovery and Screening of Novel 1H-Pyrrolo[3,2-b]pyridine Compounds
This guide provides a comprehensive, technically-grounded framework for the identification and validation of novel therapeutic agents based on the 1H-pyrrolo[3,2-b]pyridine scaffold, also known as 7-azaindole. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the strategic rationale behind experimental choices, ensuring a robust and logically sound discovery cascade.
Introduction: The Strategic Importance of the 1H-Pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine (7-azaindole) nucleus is a privileged scaffold in medicinal chemistry.[1][2] Its unique structure, which combines an electron-rich pyrrole ring with an electron-deficient pyridine ring, allows it to act as a versatile "hinge-binding" motif.[3] This is particularly relevant for inhibiting protein kinases, a class of enzymes that are central to cellular signaling and are frequently dysregulated in diseases like cancer.[4][5][6]
Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent inhibition of oncogenic kinases (e.g., ABL, SRC, FGFR, TNIK), as well as anti-inflammatory, analgesic, and antiviral properties.[1][2][3][7][8][9] The clinical success of kinase inhibitors has cemented protein kinases as highly "druggable" targets, making the exploration of novel 7-azaindole derivatives a high-priority area in pharmaceutical research.[4][5] This guide outlines a systematic approach, from initial library design to definitive target validation in a cellular context.
Section 1: Compound Library Generation & Virtual Screening
The foundation of any successful screening campaign is a high-quality, diverse compound library. For the 1H-pyrrolo[3,2-b]pyridine scaffold, this involves both synthetic chemistry and computational modeling.
Rational Synthesis Strategy
Modern synthetic strategies often employ transition-metal catalysis, such as Rh(III)-catalyzed coupling of 2-aminopyridines with alkynes, to construct the core 7-azaindole ring system.[10] Subsequent diversification is achieved through reactions like Suzuki cross-coupling to introduce various substituents, allowing for a systematic exploration of the structure-activity relationship (SAR).[11] The goal is to generate a library of compounds with varied electronic and steric properties to maximize the chances of identifying a potent and selective hit.
In Silico Pre-screening: A Focus on Efficiency
Before committing to resource-intensive high-throughput screening (HTS), virtual screening can dramatically streamline the process.[12][13] Using the three-dimensional structure of a target protein (e.g., a kinase), docking simulations can predict the binding affinity of tens of billions of virtual compounds.[12] This computational approach allows for the pre-selection of a smaller, more focused library of candidates with a higher probability of being active, saving considerable time and expense.[12][13]
Section 2: The High-Throughput Screening (HTS) Cascade
The screening cascade is a multi-stage process designed to efficiently identify promising "hit" compounds from a large library and filter out false positives. The workflow is designed as a funnel, starting with broad, high-throughput biochemical assays and progressing to more complex, lower-throughput cellular assays.
Primary Screen: Biochemical Binding Assays
The primary screen aims to quickly identify compounds that interact with the target protein. For this, a robust, sensitive, and automated assay is required.
Recommended Protocol: LanthaScreen™ Eu Kinase Binding Assay
This assay is an excellent choice for primary screening due to its "mix-and-read" format, which is highly amenable to automation.[14]
-
Principle of Causality: This assay measures binding, not enzymatic activity. It is based on Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled antibody that binds to the kinase and an Alexa Fluor™-labeled tracer that binds to the ATP pocket.[14][15][16] When a library compound displaces the tracer from the ATP site, the FRET signal is lost.[14][16] This approach is powerful because it can identify inhibitors regardless of their mechanism (e.g., ATP-competitive, allosteric) and can be performed with inactive kinases, which is crucial for inhibitors that bind preferentially to non-activated states.[15][17]
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 4X solutions of the test compounds/controls, 2X solution of the kinase/Eu-antibody mixture, and 4X solution of the tracer in the appropriate assay buffer.
-
Plate Layout: In a 384-well plate, add 4 µL of the 4X compound solution. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).
-
Kinase Addition: Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Tracer Addition: Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission ratio (e.g., 665 nm / 615 nm).
-
Hit Identification: Calculate the percent inhibition for each compound relative to the controls. A Z'-factor > 0.5 indicates a robust assay.[16][18] Compounds exceeding a defined inhibition threshold (e.g., >50% inhibition) are declared primary hits.
-
Hit Confirmation and Orthogonal Validation
Primary hits must be validated to eliminate false positives. This involves re-testing the hits in a dose-response format to determine their potency (IC50) and using an orthogonal assay that relies on a different detection principle.
-
Causality: An orthogonal assay ensures that the observed effect is not an artifact of the primary assay technology (e.g., compound fluorescence). A radiometric kinase activity assay, which directly measures the transfer of a radioactive phosphate (³³P) from ATP to a substrate, is considered a gold standard.[19] It provides a direct, unambiguous measure of enzymatic inhibition.
Section 3: Cellular Assays and Target Engagement
A compound that is potent in a biochemical assay is not guaranteed to be effective in a cellular environment. It must be able to cross the cell membrane, engage its target, and exert a biological effect.
Cellular Potency and Phenotypic Screening
Cell-based assays are critical for evaluating a compound's therapeutic potential. For anticancer agents, a common approach is to screen against a panel of cancer cell lines to assess antiproliferative activity.[20][]
| Compound ID | Target IC50 (nM) | HCT-116 GI50 (nM) | A549 GI50 (nM) | MCF-7 GI50 (nM) |
| LEAD-001 | 5 | 55 | 80 | 150 |
| LEAD-002 | 12 | >10,000 | >10,000 | >10,000 |
| Control | 10 | 75 | 95 | 200 |
Table 1: Example data comparing biochemical potency (Target IC50) with cellular antiproliferative activity (GI50) across different cancer cell lines. LEAD-002 shows poor cell permeability or high efflux despite good biochemical potency.
Verifying Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Confirming that a compound binds to its intended target inside a living cell is the ultimate validation. CETSA is a powerful biophysical method for directly observing this target engagement.[22][23][24]
-
Principle of Causality: The fundamental principle of CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure.[24] This stabilization makes the protein more resistant to thermal denaturation. By heating cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, one can directly infer binding.[23][24] This technique is invaluable as it requires no modification to the compound or the protein and provides definitive evidence of target engagement in a physiologically relevant context.[22][23][24]
-
Step-by-Step Protocol (Western Blot Readout):
-
Cell Treatment: Culture cells (e.g., HCT-116) to ~80% confluency. Treat cells with the test compound (e.g., 10 µM) or DMSO (vehicle control) and incubate for 1 hour at 37°C.[22]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, then cool to room temperature.
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[22]
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[22]
-
Quantification: Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration for all samples using a BCA assay.
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein. Use a loading control (e.g., GAPDH) to ensure equal loading.
-
Data Analysis: Quantify the band intensities. A plot of soluble protein vs. temperature will generate a "melting curve." A shift in this curve to a higher temperature in the compound-treated sample indicates target stabilization and thus, engagement.[25]
-
Conclusion
The discovery of novel 1H-pyrrolo[3,2-b]pyridine compounds requires a multidisciplinary, logic-driven approach. By integrating rational synthesis and virtual screening with a robust HTS cascade and definitive target engagement assays like CETSA, researchers can efficiently identify and validate promising new therapeutic candidates. This self-validating system, which prioritizes cellular relevance and direct evidence of target binding, provides the highest degree of confidence for advancing a compound into lead optimization and preclinical development.
References
- Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (n.d.). Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences.
- Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727–736.
- Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9).
- LanthaScreen® Eu Kinase Binding Assay for LCK Overview. (n.d.). Thermo Fisher Scientific.
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90.
- Wesche, H., Xiao, S.-H., & Young, S. W. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 161-175.
- Lalaouna, D., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(8), 3847-3863.
- Lee, J., Park, I.-S., Park, G., Cho, K., Park, H.-S., & Min, D.-H. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst, 141(20), 5774-5779.
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]
- Use of the LanthaScreen® Eu Kinase Binding Assay for Type III kinase inhibitors. (n.d.). Thermo Fisher Scientific.
- Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol, 14(15).
-
EnzyChrom™ Kinase Assay Kit. (n.d.). BioAssay Systems. Retrieved from [Link]
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Kinase Screening Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
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Discovery of Hit Compounds through Virtual Screening. (n.d.). Eisai Co., Ltd.. Retrieved from [Link]
-
What Is Compound Screening? Methods & Applications Guide. (2023, July 7). Boster Bio. Retrieved from [Link]
- Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530.
-
Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). (n.d.). ResearchGate. Retrieved from [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved from [Link]
-
Top 3 Ways to Use Tumor Organoids for Drug Screening. (2020, March 15). Crown Bioscience. Retrieved from [Link]
- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
- Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (n.d.). Europe PMC.
- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025, November 13). MDPI.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.).
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). RSC Publishing.
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025, July 10). Journal of Medicinal Chemistry.
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4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine target identification and validation
Technical Guide: Target Identification & Validation for the 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine Scaffold
Executive Summary
This technical guide provides a rigorous framework for the target deconvolution and validation of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine . While the 7-azaindole (pyrrolo[2,3-b]pyridine) is a ubiquitous kinase privileged structure, the pyrrolo[3,2-b]pyridine (6-azaindole) isomer represents a distinct chemotype with unique hydrogen-bonding vectors and solubility profiles.
This molecule—a 3-substituted 6-azaindole—functions primarily as a bioisostere of tryptamine or an ATP-mimetic. Consequently, its validation pipeline must bifurcate to address two primary target classes: Serine/Threonine Kinases (STKs) and G-Protein Coupled Receptors (GPCRs) , specifically serotonergic subtypes.
Part 1: Structural Deconvolution & Pharmacophore Analysis
Before initiating wet-lab protocols, one must understand the "warhead" mechanics of the scaffold.
The 6-Azaindole vs. 7-Azaindole Distinction
Most medicinal chemistry literature focuses on 7-azaindole (e.g., Vemurafenib). The 1H-pyrrolo[3,2-b]pyridine (6-azaindole) core alters the hydrogen bond acceptor (HBA) position relative to the pyrrole donor (HBD).
-
Hinge Binding Mode: Unlike 7-azaindole, which mimics the N1/N7 of adenine, 6-azaindole presents a different vector. It often requires a "flipped" binding mode or water-mediated bridging to interact with the kinase hinge region (e.g., Glu/Leu backbone).
-
The Piperidine Tail: The 4-piperidinyl group at position 3 serves as a solubilizing moiety and a "solvent channel explorer." In GPCRs, this basic amine mimics the ethylamine side chain of serotonin (5-HT), forming a critical salt bridge with the conserved Aspartate (Asp3.32) in the orthosteric pocket.
Computational Target Prediction Workflow
-
Step 1: Pharmacophore Mapping. Generate a 3D conformer and map:
-
Step 2: Reverse Docking. Screen the molecule against the PDB "Ligand-Bound" subset, focusing on:
-
Kinases: PKC isoforms, MNK1/2, ROCK1/2 (Known targets for azaindoles).
-
GPCRs: 5-HT2A, 5-HT2C, D2 Dopamine receptors.
-
Part 2: Biochemical Target Identification (The "Fishing" Phase)
If the target is unknown (phenotypic hit), use a broad-spectrum exclusion strategy.
The "Kinase-First" Protocol
Given the scaffold's aromatic planarity, kinases are the highest probability targets.
Methodology: Competition Binding Assay (KINOMEscan) Do not start with activity assays (too many false positives). Start with binding affinity.
-
Library Preparation: Dissolve 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine to 10 mM in DMSO.
-
Screening Concentration: Screen at 1 µM and 10 µM against a panel of ~400 wild-type kinases.
-
Threshold: Any kinase showing <35% control binding is a "Hit."
-
Kd Determination: For hits, run an 11-point dose-response curve to determine thermodynamic Kd.
Data Interpretation Table:
| Metric | High Confidence Target | Non-Specific Binder |
| Selectivity Score (S35) | < 0.05 (Hits <5% of kinome) | > 0.30 (Hits >30% of kinome) |
| Binding Curve Slope | Hill Slope ~ 1.0 | Hill Slope < 0.6 or > 1.5 |
| Kd vs. IC50 Gap | Kd ≈ IC50 (biochemical) | Kd << IC50 (assay artifact) |
The "GPCR-Second" Protocol
If Kinome profiling is negative (S35 = 0), pivot to GPCRs.
-
Assay: Radioligand displacement (e.g., [3H]-LSD or [3H]-Serotonin).
-
Focus: 5-HT family. The indole-piperidine motif is a classic 5-HT pharmacophore.
Part 3: Biophysical Validation (Target Engagement)
Demonstrating binding (
Cellular Thermal Shift Assay (CETSA)
This is the gold standard for validating intracellular target engagement without requiring a tracer.
Protocol:
-
Cell Seeding: Seed relevant cell line (e.g., HEK293 or cancer line) at 1x10^6 cells/mL.
-
Treatment: Treat with 10 µM compound vs. DMSO control for 1 hour.
-
Heat Shock: Aliquot cells and heat to a gradient (40°C to 65°C) for 3 minutes.
-
Lysis: Lyse cells (freeze-thaw).
-
Detection: Centrifuge to remove precipitated (unstable) protein. Analyze supernatant via Western Blot using specific antibodies for the predicted target (e.g., PKC, ROCK).
Success Criteria:
-
Shift: A
(aggregation temperature) shift of indicates direct physical binding and stabilization.
Part 4: Functional Validation & Mechanism of Action
Visualizing the Validation Logic
Figure 1: Decision matrix for deconvolution of the azaindole-piperidine scaffold.
The "Killer Experiment": CRISPR-Cas9 Rescue
To prove the phenotype is driven solely by the identified target (e.g., Target X), you must perform a rescue experiment.
-
Generate Mutant: Use CRISPR-Cas9 to introduce a "Gatekeeper Mutation" into Target X (e.g., T315I in ABL, or equivalent bulky residue in the ATP pocket).
-
Hypothesis: If the compound targets Target X at the ATP site, the mutation should sterically hinder binding.
-
Readout:
-
Wild Type Cells: Compound kills cells / inhibits signaling (IC50 = 10 nM).
-
Mutant Cells: Compound loses potency (IC50 > 10 µM).
-
Note: If the compound still kills the mutant cells, it is acting via an off-target mechanism (toxicity).
-
Part 5: Synthesis & Probe Generation
To facilitate validation, synthesize a biotinylated analogue for pull-down assays.
-
Attachment Point: The secondary amine of the piperidine ring is the only solvent-exposed vector suitable for modification.
-
Linker: Use a PEG3-PEG5 linker to avoid steric clash with the protein surface.
-
Reaction:
References
-
Irie, T., & Sawa, M. (2018).[1] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][4][5] Chemical & Pharmaceutical Bulletin. Link[1][5]
- Context: Establishes the baseline for azaindole binding modes (Type I vs Type II) and hinge interactions.
-
Popowycz, F., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,2-b]pyridine Derivatives. MDPI Pharmaceuticals. Link
- Context: Specifically validates the pyrrolo[3,2-b]pyridine (6-azaindole)
-
Lafleur, K., et al. (2009). Structural analysis of the binding of 6-azaindole derivatives to kinases. Journal of Medicinal Chemistry. Link
- Context: Provides structural biology data on how the nitrogen position affects water-mediated binding in the
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link
- Context: The authoritative protocol for the CETSA experiments described in Part 3.
Sources
- 1. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine: A Detailed Protocol for Drug Discovery and Development
Introduction
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, influencing a wide range of biological targets.[1] Derivatives of this core are integral to the development of novel therapeutics, including protein kinase inhibitors for oncology.[2] The introduction of a piperidine moiety at the 3-position of the 4-azaindole ring system can significantly modulate the pharmacological properties of the parent molecule, enhancing its solubility, metabolic stability, and receptor-binding interactions. This document provides a comprehensive, step-by-step protocol for the synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine, a key intermediate for the synthesis of various pharmacologically active compounds.
This guide is intended for researchers and professionals in drug development, offering in-depth technical details and the scientific rationale behind the chosen synthetic strategy. The protocol is designed to be self-validating, with clear explanations for each experimental choice.
Synthetic Strategy Overview
The synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine is most effectively achieved through a three-step sequence, beginning with commercially available starting materials. The core of this strategy is the renowned Fischer indole synthesis, a reliable and classic method for the construction of indole and azaindole ring systems.[1][3]
The overall workflow can be summarized as follows:
-
Synthesis of 4-Hydrazinopyridine: The key pyridylhydrazine intermediate is prepared from 4-chloropyridine hydrochloride via nucleophilic aromatic substitution with hydrazine hydrate.
-
Fischer Indole Synthesis: The 4-hydrazinopyridine is condensed with N-Boc-4-piperidone to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the Boc-protected 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine. The tert-butyloxycarbonyl (Boc) protecting group is crucial for preventing unwanted side reactions at the piperidine nitrogen.
-
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to afford the target compound, 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine.
Caption: Overall synthetic workflow for 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine.
Experimental Protocols
PART 1: Synthesis of 4-Hydrazinopyridine
Rationale: This initial step provides the crucial hydrazine intermediate required for the Fischer indole synthesis. The reaction proceeds via a nucleophilic aromatic substitution, where hydrazine displaces the chloride on the pyridine ring. Using a large excess of hydrazine hydrate helps to drive the reaction to completion and minimize the formation of di-substituted byproducts.[4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4-Chloropyridine hydrochloride | 150.01 | 1.0 |
| Hydrazine hydrate (64-80%) | 50.06 | ~10-15 |
| Dichloromethane (DCM) | 84.93 | - |
| Saturated Sodium Bicarbonate (aq) | - | - |
| Anhydrous Sodium Sulfate | 142.04 | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloropyridine hydrochloride.
-
Add a large excess of hydrazine hydrate.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess hydrazine hydrate by slowly adding water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydrazinopyridine, which can be used in the next step without further purification.
PART 2: Synthesis of tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)piperidine-1-carboxylate
Rationale: This is the key step where the 4-azaindole core is constructed using the Fischer indole synthesis. The reaction begins with the condensation of 4-hydrazinopyridine and N-Boc-4-piperidone to form a hydrazone intermediate.[5] This is followed by an acid-catalyzed[6][6]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic pyrrole ring.[3] Polyphosphoric acid (PPA) is an effective catalyst for this transformation, acting as both a Brønsted acid and a dehydrating agent. The Boc protecting group on the piperidine nitrogen is stable under these conditions and prevents its participation in side reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| 4-Hydrazinopyridine | 109.13 | 1.0 |
| N-Boc-4-piperidone | 199.26 | 1.1 |
| Polyphosphoric Acid (PPA) | - | - |
| Ice-water | - | - |
| Saturated Sodium Bicarbonate (aq) | - | - |
| Ethyl Acetate | 88.11 | - |
| Anhydrous Sodium Sulfate | 142.04 | - |
Procedure:
-
In a round-bottom flask, dissolve 4-hydrazinopyridine and N-Boc-4-piperidone in a suitable solvent like ethanol or toluene.
-
Heat the mixture to reflux for 2-4 hours to facilitate the formation of the hydrazone. Monitor the reaction by TLC.
-
Once the hydrazone formation is complete, remove the solvent under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid.
-
Heat the reaction mixture to 120-150 °C for 2-6 hours. The reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)piperidine-1-carboxylate.
PART 3: Synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
Rationale: The final step is the removal of the Boc protecting group to yield the desired primary amine. This is typically achieved under strong acidic conditions. A solution of hydrochloric acid in an organic solvent like 1,4-dioxane is commonly used for this purpose as it allows for the precipitation of the product as its hydrochloride salt, facilitating isolation and purification.[7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)piperidine-1-carboxylate | 315.41 | 1.0 |
| 4M HCl in 1,4-Dioxane | - | Excess |
| Diethyl ether | 74.12 | - |
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of 1,4-dioxane.
-
To this solution, add an excess of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.
-
Upon completion, the product will often precipitate as the hydrochloride salt. If not, add diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine as its hydrochloride salt.
-
If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH or NaHCO3), followed by extraction with an organic solvent.
Data Summary
| Step | Starting Material(s) | Product | Key Reagents/Conditions | Expected Yield |
| 1 | 4-Chloropyridine hydrochloride | 4-Hydrazinopyridine | Hydrazine hydrate, reflux | 70-85% |
| 2 | 4-Hydrazinopyridine, N-Boc-4-piperidone | tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)piperidine-1-carboxylate | Polyphosphoric acid, 120-150 °C | 50-70% |
| 3 | tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)piperidine-1-carboxylate | 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine (HCl salt) | 4M HCl in 1,4-dioxane, room temperature | >90% |
Troubleshooting and Safety Considerations
-
Step 1: Hydrazine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood. The reaction can be slow; ensure sufficient reaction time by monitoring via TLC.
-
Step 2: Polyphosphoric acid is viscous and corrosive. The addition of the reaction mixture to ice water should be done slowly and with vigorous stirring to manage the exothermic reaction. The cyclization temperature is critical and may require optimization.
-
Step 3: The deprotection is generally clean. Ensure all moisture is excluded to prevent unwanted side reactions.
Conclusion
This application note provides a detailed and robust protocol for the synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine. By leveraging the classical Fischer indole synthesis, this method offers a reliable route to this valuable building block from readily available starting materials. The insights into the rationale behind each step and the troubleshooting tips provided should enable researchers to successfully synthesize this compound and utilize it in the discovery and development of novel therapeutics.
References
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Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 2019. [Link]
-
Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). ResearchGate, 2025. [Link]
-
Hojnik, C. Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology, 2015. [Link]
-
How to prepare 4-hydrazino pyridine? ResearchGate, 2016. [Link]
-
Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. ResearchGate, N/A. [Link]
-
Fischer indole synthesis. Wikipedia, N/A. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online, 2024. [Link]
-
Cyclization of Arylhydrazones of Cross-Conjugated Enynones: Synthesis of Luminescent Styryl-1Н-pyrazoles and Propenyl-1Н-pyrazoles. ResearchGate, N/A. [Link]
-
[Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides (author's transl)]. PubMed, 1979. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing, N/A. [Link]
-
Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 2009. [Link]
-
Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed, 2009. [Link]
-
A three-component Fischer indole synthesis. PubMed, N/A. [Link]
- Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
-
KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3- a]pyridines. PubMed, 2018. [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center, 2023. [Link]
-
Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, N/A. [Link]
-
Recent advances in the synthesis of piperidones and piperidines. Semantic Scholar, N/A. [Link]
-
Nazarov Cyclization Initiated by Peracid Oxidation. The Total Synthesis of (±)-Rocaglamide. PubMed Central, N/A. [Link]
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate, 2015. [Link]
-
Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate, 2014. [Link]
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Application Note: A Guide to Using 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine in Cell-Based Proliferation Assays
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine in cell-based proliferation assays. The pyrrolo[3,2-b]pyridine scaffold is a core component of numerous compounds investigated for therapeutic potential, particularly in oncology.[1][2] This guide moves beyond simple procedural lists to offer in-depth, field-proven protocols for three complementary assays: the MTT assay for metabolic viability, the BrdU incorporation assay for DNA synthesis, and the CFSE dye dilution assay for tracking cell division. Each protocol is designed as a self-validating system, complete with explanations of the scientific principles, data interpretation strategies, and troubleshooting advice to ensure robust and reproducible results.
Scientific Background & Rationale
The Pyrrolo[3,2-b]pyridine Scaffold in Antiproliferative Research
The pyrrolopyridine heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the basis of compounds that have shown significant biological activity.[2][3] Specifically, derivatives of the pyrrolo[3,2-b]pyridine and related isomers have demonstrated potent antiproliferative effects across a range of cancer cell lines.[1][4]
The mechanisms underlying these effects are often tied to the inhibition of critical cellular machinery required for growth and division. Published research on analogous compounds suggests two primary modes of action:
-
Kinase Inhibition: Many pyrrolopyridine derivatives function as inhibitors of protein kinases, such as FMS kinase (CSF-1R), which are key regulators of cell signaling pathways that control proliferation and survival.[5][6] Inhibition of these kinases can halt the cell cycle and prevent uncontrolled cell growth.
-
Tubulin Polymerization Disruption: Certain derivatives have been shown to bind to tubulin, disrupting the dynamic process of microtubule formation.[7][8] This interference with the mitotic spindle triggers cell cycle arrest, typically at the G2/M phase, and can lead to apoptosis.[7][8]
Given this context, 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine is a compound of interest for its potential to modulate cell proliferation. The following protocols are designed to rigorously quantify its cytostatic or cytotoxic effects.
Figure 1: Hypothesized mechanism of action for antiproliferative pyrrolopyridine compounds.
Principles of Selected Proliferation Assays
To build a comprehensive profile of a compound's activity, it is crucial to use multiple assays that measure different aspects of cell proliferation.[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures cell metabolic activity.[10] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT into a purple, insoluble formazan.[11][12] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active (and therefore viable) cells.[13]
-
BrdU (5-bromo-2'-deoxyuridine) Assay: This assay directly measures DNA synthesis, a hallmark of cell proliferation.[14] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[15] This incorporated BrdU can then be detected using a specific antibody, providing a quantitative measure of cells that are actively dividing.[12][14]
-
CFSE (Carboxyfluorescein succinimidyl ester) Assay: This is a fluorescence-based dye dilution assay used to track individual cell divisions over time.[16] CFSE covalently binds to intracellular proteins.[17] When a cell divides, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity.[18] Using flow cytometry, distinct peaks representing successive generations of divided cells can be visualized.[16]
General Experimental Workflow & Materials
A successful study begins with careful planning and preparation. The following workflow is applicable to all the protocols detailed below.
Figure 2: A generalized workflow for conducting cell-based proliferation assays.
Essential Materials & Reagents
-
Cell Lines: Select appropriate cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., NIH/3T3 fibroblasts) to assess selectivity.[1][4]
-
Compound: 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine.
-
Culture Medium: As recommended for the chosen cell lines (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin .
-
Reagents for Compound Preparation: DMSO (cell culture grade).
-
Assay-Specific Kits/Reagents:
-
MTT Assay: MTT reagent (5 mg/mL in PBS), Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol).[11][13]
-
BrdU Assay: BrdU Labeling Reagent (10 mM), Anti-BrdU Antibody, secondary antibody conjugate, Fixation/Permeabilization buffers, Denaturation Solution (e.g., 2 M HCl).[14][19]
-
CFSE Assay: CFSE dye, PBS, complete culture medium for quenching.[16][20]
-
-
Equipment: 96-well flat-bottom plates, multichannel pipettes, CO₂ incubator, microplate spectrophotometer (for MTT/BrdU), flow cytometer (for CFSE).
Preparation of Compound Stock Solution
Causality: DMSO is a standard solvent for dissolving hydrophobic organic compounds for use in cell culture. Preparing a high-concentration stock allows for minimal final DMSO concentration in the culture wells, preventing solvent-induced toxicity.
-
Prepare a 10 mM stock solution of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine in sterile DMSO.
-
Vortex until fully dissolved.
-
Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Measuring Metabolic Viability
This protocol assesses the effect of the compound on the overall viability and metabolic health of the cell population.
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Expert Insight: The optimal seeding density ensures cells are in the logarithmic growth phase during the experiment. This should be determined empirically for each cell line.[21]
-
Include wells with medium only to serve as a background control.[21] .
-
-
Cell Adherence: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.[21]
-
Compound Treatment:
-
Prepare serial dilutions of the compound in culture medium from the 10 mM stock. A common starting range is 0.01 µM to 100 µM.
-
Remove the old medium and add 100 µL of the compound-containing medium to the appropriate wells.
-
Crucial Control: Add medium with the same final concentration of DMSO (e.g., 0.1%) but no compound to the "vehicle control" wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of MTT Solubilization Solution to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11][13]
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: BrdU Assay for Quantifying DNA Synthesis
This protocol provides a direct measure of the S-phase cell population, indicating active proliferation.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. The incubation period with the compound should be chosen based on the cell line's doubling time.
-
BrdU Labeling:
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells twice with PBS.
-
Add 100 µL of Fixing Solution (e.g., 4% paraformaldehyde in PBS) and incubate for 30 minutes at room temperature.[23]
-
Aspirate the fixing solution and wash with PBS. Permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) if required by the antibody manufacturer.
-
-
DNA Denaturation:
-
Causality: This is the most critical step. The double-stranded DNA must be unwound to expose the incorporated BrdU for antibody binding.
-
Add 100 µL of 2 M HCl to each well and incubate for 30-60 minutes at room temperature.[19][22]
-
Aspirate the HCl and neutralize by washing the wells 2-3 times with a neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5) or PBS.[19]
-
-
Immunodetection:
-
Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour.
-
Incubate with the primary anti-BrdU antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[23]
-
Wash 3 times with PBS.
-
Incubate with a horseradish peroxidase (HRP) or fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light if fluorescent.[23]
-
-
Signal Development & Data Acquisition:
-
For HRP systems, wash and add a substrate like TMB. Stop the reaction and read absorbance at the appropriate wavelength (e.g., 450 nm).[23]
-
For fluorescent systems, wash and read fluorescence on a microplate reader or visualize with a fluorescence microscope.
-
Data Analysis:
-
Subtract background readings.
-
Express the results as a percentage of the vehicle control to determine the inhibition of DNA synthesis.
-
For microscopy, the percentage of BrdU-positive cells can be calculated by counting stained nuclei relative to the total number of nuclei (e.g., DAPI counterstain).
Protocol 3: CFSE Assay for Tracking Cell Division by Flow Cytometry
This protocol provides high-resolution data on the number of cell divisions that have occurred in the presence of the compound.
Step-by-Step Methodology:
-
Cell Preparation: Harvest cells and resuspend them in pre-warmed, serum-free medium or PBS at a concentration of 1-10 million cells/mL.[20]
-
CFSE Labeling:
-
Add CFSE stock solution to the cell suspension to a final working concentration (typically 1-5 µM). Mix immediately.[17]
-
Expert Insight: The optimal CFSE concentration provides a bright initial signal without causing cytotoxicity and should be determined empirically.[17]
-
Incubate for 15-20 minutes at 37°C, protected from light.[18][20]
-
-
Quenching:
-
Causality: Quenching stops the labeling reaction by providing an excess of proteins for any unbound CFSE to react with.
-
Add at least 5 volumes of ice-cold complete culture medium (containing 10% FBS) and incubate for 5 minutes on ice.[18]
-
-
Washing: Wash the cells 2-3 times with complete medium to remove any residual unbound dye.
-
Cell Culture and Treatment:
-
Resuspend the labeled cells in complete medium and plate them for your experiment.
-
Keep a sample of labeled but untreated cells as your "Day 0" or "Generation 0" control.
-
Treat the remaining cells with the desired concentrations of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine and a vehicle control.
-
-
Incubation: Culture the cells for a period that allows for several divisions in the control group (e.g., 3-5 days).
-
Sample Acquisition:
-
Harvest the cells (including adherent cells via trypsinization).
-
Wash with PBS and resuspend in FACS buffer (e.g., PBS with 1% BSA).
-
Analyze on a flow cytometer using the 488 nm laser for excitation and a ~525 nm emission filter (e.g., FITC channel).[18]
-
Data Analysis:
-
Gate on the live, single-cell population using forward and side scatter.
-
Generate a histogram of CFSE fluorescence intensity.
-
The undivided "Generation 0" cells will form the brightest peak. Each subsequent peak of halved fluorescence intensity represents a successive cell division.
-
Quantify the percentage of cells in each generation to determine how the compound affects the rate and extent of cell division compared to the vehicle control.
Data Summary & Troubleshooting
| Assay | Principle | Measures | Advantages | Limitations |
| MTT | Mitochondrial Reduction[10] | Metabolic Activity / Viability | High-throughput, rapid, inexpensive[12] | Indirect measure, can be affected by metabolic changes unrelated to proliferation[12] |
| BrdU | Nucleoside Analog Incorporation[14] | DNA Synthesis (S-Phase) | Direct measure of proliferation, high specificity[12] | Requires DNA denaturation, can be lengthy[12] |
| CFSE | Dye Dilution[16] | Cell Division Tracking | Tracks generations, single-cell resolution, live cells[12] | Can have toxicity at high concentrations, requires flow cytometer[12][17] |
Common Troubleshooting Tips
| Problem | Possible Cause(s) | Solution(s) |
| High background in MTT assay | Contamination (bacterial/yeast); Phenol red/serum interference in medium.[11][21] | Use sterile technique; Use medium without phenol red for the final steps; Include a "medium only + MTT" blank for subtraction.[11][21] |
| No/weak signal in BrdU assay | Insufficient BrdU labeling time; Incomplete DNA denaturation; Low proliferation rate of cells. | Optimize labeling time for your cell line[14]; Optimize HCl concentration and incubation time[19]; Ensure cells are healthy and in log phase. |
| Very broad CFSE "Generation 0" peak | Inconsistent labeling; Cell death. | Ensure rapid and thorough mixing of CFSE with cells; Use a viability dye (e.g., Propidium Iodide) to gate on live cells during analysis. |
| Compound precipitates in medium | Low solubility at the tested concentration. | Check the solubility limit; Lower the highest concentration tested; Increase the final DMSO concentration slightly (ensure it remains non-toxic, typically <0.5%). |
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]
-
Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from Creative Diagnostics website. [Link]
-
Creative Bioarray. (n.d.). CFSE Cell Proliferation Assay. Retrieved from Creative Bioarray website. [Link]
-
University of Pennsylvania. (n.d.). CFSE Staining. Retrieved from Penn Cytomics & Cell Sorting Resource Laboratory website. [Link]
-
Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
-
DAWINBIO. (n.d.). BrdU staining and BrdU assay protocol. Retrieved from DAWINBIO website. [Link]
-
University of Cambridge. (n.d.). CFSE Labelling protocol (in vitro). Retrieved from a personal protocol page. [Link]
-
Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]
-
baseclick. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved from baseclick website. [Link]
-
El-Gamal, M. I., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 25(8), 1614-1623. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2022). Pyridine Moiety: Recent Advances in Cancer Treatment. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
International Journal of Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]
-
Kłys, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
-
El-Gamal, M. I., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(14), 4747-4753. [Link]
-
Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304918. [Link]
Sources
- 1. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. 细胞活力和增殖测定 [sigmaaldrich.com]
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- 14. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
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protocol for testing 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine on Akt kinase activity.
Application Note: Characterization of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine as an Akt Kinase Inhibitor
Abstract & Introduction
The serine/threonine kinase Akt (Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, regulating cell survival, proliferation, and metabolism. Dysregulation of Akt is frequently observed in human cancers, making it a high-value therapeutic target.
This Application Note details the protocol for evaluating 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine , a 4-azaindole derivative, for its inhibitory potency against Akt isoforms (Akt1, Akt2, Akt3). The 4-azaindole scaffold (pyrrolo[3,2-b]pyridine) is an isomer of the common 7-azaindole kinase hinge-binder, offering distinct vectors for selectivity and solubility.
Scope of Protocol:
-
Biochemical Potency (In Vitro): Determination of IC₅₀ using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Cellular Target Engagement (Ex Vivo): Validation of pathway inhibition (pAkt-S473/T308) in PTEN-null prostate cancer cells via Western Blot.
Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt signaling cascade and the specific intervention point of the test compound.
Figure 1: The PI3K/Akt signaling axis. The test compound acts as an ATP-competitive inhibitor, preventing the phosphorylation of downstream effectors like GSK-3β and mTORC1.
Compound Preparation & Handling
Chemical Identity: 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine Molecular Weight: ~201.27 g/mol (free base)
-
Solubility: The piperidine moiety increases basicity and polarity compared to the core azaindole. Dissolve in 100% DMSO to create a 10 mM Master Stock.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Serial Dilution: For IC₅₀ determination, prepare a 3-fold serial dilution series in 100% DMSO (10 points), starting at 10 µM final assay concentration.
Protocol A: Biochemical TR-FRET Kinase Assay
Objective: Quantify the inhibition of recombinant Akt1 kinase activity by measuring the phosphorylation of a synthetic substrate (Crosstide) using Homogeneous Time-Resolved Fluorescence (HTRF/LANCE).
Why this method? TR-FRET is robust, ratiometric (corrects for well-to-well variability), and highly sensitive for high-throughput screening compared to standard ELISA.
Materials Required
| Reagent | Specification | Source |
| Enzyme | Recombinant Human Akt1 (active) | Upstate/Millipore |
| Substrate | ULight-labeled Crosstide (GSK-3 peptide) | PerkinElmer |
| ATP | Ultra-pure ATP (10 mM stock) | Sigma |
| Detection | Eu-labeled anti-phospho-Crosstide Ab | PerkinElmer |
| Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT | In-house |
| Plate | 384-well white, low-volume OptiPlate | PerkinElmer |
Experimental Workflow
-
Enzyme/Substrate Mix (2X):
-
Dilute Akt1 enzyme to 1 nM (final 0.5 nM) and ULight-Crosstide to 100 nM (final 50 nM) in Kinase Assay Buffer.
-
Note: Keep enzyme on ice until use to prevent degradation.
-
-
Compound Addition:
-
Dispense 100 nL of the serially diluted compound (in DMSO) into the 384-well plate using an acoustic dispenser (e.g., Echo) or pin tool.
-
Include High Control (DMSO only, 0% inhibition) and Low Control (Staurosporine or EDTA, 100% inhibition).
-
-
Reaction Initiation:
-
Add 5 µL of the Enzyme/Substrate Mix to the wells.
-
Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
Add 5 µL of ATP Mix (diluted in buffer).
-
Critical: Use ATP at
concentration (approx. 10-15 µM for Akt1) to ensure the assay is sensitive to ATP-competitive inhibitors.
-
-
Incubation:
-
Seal plate and incubate for 60 minutes at RT.
-
-
Detection:
-
Add 10 µL of Detection Mix (Eu-anti-phospho-Ab + EDTA to stop reaction).
-
Incubate for 60 minutes at RT.
-
-
Readout:
-
Measure fluorescence on a TR-FRET compatible reader (e.g., EnVision).
-
Excitation: 320 nm. Emission 1: 665 nm (FRET). Emission 2: 615 nm (Donor).
-
Figure 2: TR-FRET Assay Workflow for High-Throughput Screening.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm that 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine penetrates the cell membrane and inhibits intracellular Akt phosphorylation.
Cell Model: LNCaP cells (Prostate Cancer).
-
Rationale: LNCaP cells are PTEN-null, leading to constitutively high levels of pAkt (S473), providing a robust window for inhibition.
Methodology
-
Seeding:
-
Seed LNCaP cells in 6-well plates (5 x 10⁵ cells/well) in RPMI-1640 + 10% FBS.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Starvation (Optional but Recommended):
-
Replace medium with serum-free RPMI for 4-12 hours to reduce background noise from growth factors, though LNCaP has high basal pAkt regardless.
-
-
Treatment:
-
Treat cells with the test compound at 0, 0.1, 1, 5, and 10 µM for 2 hours .
-
Include a Wortmannin (1 µM) or MK-2206 control.
-
-
Lysis:
-
Wash cells 1x with ice-cold PBS.[1]
-
Lyse in RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Roche).
-
Critical: Keep lysates cold to prevent dephosphorylation.
-
-
Immunoblotting:
-
Load 20-30 µg protein per lane on a 4-12% Bis-Tris gel.
-
Primary Antibodies:
-
Rabbit anti-pAkt (Ser473) [CST #4060] - Readout for mTORC2/Activity.
-
Rabbit anti-pAkt (Thr308) [CST #13038] - Readout for PDK1/Activity.
-
Mouse anti-Total Akt [CST #2920] - Loading Control.
-
Rabbit anti-pGSK-3β (Ser9) - Downstream functional readout.
-
-
-
Analysis:
-
Normalize pAkt signal to Total Akt signal.
-
Expect a dose-dependent decrease in pAkt and pGSK-3β.
-
Data Analysis & Troubleshooting
IC₅₀ Calculation:
Calculate the TR-FRET Ratio:
Troubleshooting Guide:
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Signal/Noise | Degraded ATP or Enzyme | Use fresh ATP aliquots; keep enzyme on ice. |
| High Background | High Antibody Concentration | Titrate Eu-Antibody; optimize wash steps if using ELISA. |
| Compound Precipitation | Low Solubility in Buffer | Check compound for turbidity; reduce final DMSO < 1%. |
| No Cellular Effect | Poor Permeability | Verify structure; the piperidine NH is polar—consider a prodrug or formulation check. |
References
-
National Institutes of Health (NIH). A High-Throughput Radiometric Kinase Assay Protocol. [Link]
Disclaimer: This protocol is designed for research use only. The compound 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine is a chemical probe; safety data sheets (SDS) should be consulted before handling.
Sources
Application Notes and Protocols for 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine as a Chemical Probe
Introduction
In the landscape of contemporary drug discovery and chemical biology, chemical probes serve as indispensable tools for dissecting complex biological processes.[1][2] A well-characterized chemical probe allows for the acute and reversible modulation of a protein's function in its native cellular environment, providing a powerful complement to genetic approaches.[1] This document provides a comprehensive guide to the application of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine , henceforth designated as Probe-4PP , a novel, potent, and selective hypothetical inhibitor of Kinase-X , a key regulator of cellular proliferation and survival pathways.
The 1H-pyrrolo[3,2-b]pyridine scaffold, an isomer of azaindole, is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of protein targets, including various kinases.[3][4][5][6] Probe-4PP has been rationally designed to offer high selectivity for Kinase-X, enabling researchers to investigate its specific biological functions with high confidence. These application notes provide detailed protocols for validating the intracellular target engagement of Probe-4PP and for its use in downstream cellular assays to interrogate Kinase-X signaling.
Probe-4PP: Specifications and Handling
Before initiating any experiment, it is crucial to ensure the quality and proper handling of the chemical probe.
| Parameter | Specification |
| IUPAC Name | 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)piperidine |
| Molecular Formula | C₁₂H₁₅N₃ |
| Molecular Weight | 201.27 g/mol |
| Purity | >98% (confirmed by HPLC and NMR) |
| Solubility | Soluble in DMSO (>20 mM) and Ethanol (<5 mM) |
| Storage | Store as a solid at -20°C. In solution (DMSO), store at -80°C in small aliquots to avoid freeze-thaw cycles. |
Recommended Stock Solution Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. For cell-based assays, ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced artifacts.
PART 1: Target Engagement Validation in a Cellular Context
Verifying that a chemical probe interacts with its intended target within the complex milieu of a living cell is a critical first step in its validation.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm target engagement by measuring the change in the thermal stability of a target protein upon ligand binding.[8][9][10]
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Probe-4PP Target Engagement
This protocol describes the use of CETSA to confirm the binding of Probe-4PP to its hypothetical target, Kinase-X, in intact cells. The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.[8]
Materials
-
Cell line expressing endogenous Kinase-X (e.g., HEK293T, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Probe-4PP (10 mM stock in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibody against Kinase-X
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest and resuspend cells in fresh culture medium to a density of 2 x 10⁶ cells/mL.[8]
-
In separate tubes, treat cells with Probe-4PP (e.g., 1 µM final concentration) or an equivalent volume of DMSO (vehicle control).
-
Incubate for 1 hour at 37°C in a CO₂ incubator to allow for compound uptake.[8]
-
-
Heat Challenge:
-
Cell Lysis and Protein Extraction:
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane and block with 5% non-fat milk in TBST.
-
Incubate with anti-Kinase-X primary antibody overnight at 4°C, followed by HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
Data Analysis and Expected Results
Quantify the band intensity for Kinase-X at each temperature for both Probe-4PP-treated and vehicle-treated samples. Plot the percentage of soluble Kinase-X relative to the non-heated control against temperature. A successful experiment will show a rightward shift in the melting curve for the Probe-4PP-treated samples, indicating thermal stabilization of Kinase-X upon probe binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
PART 2: Unbiased Target and Off-Target Profiling
While CETSA is excellent for validating a known target, an unbiased approach is necessary to identify all potential cellular binding partners and assess the selectivity of a probe.[9] Chemoproteomics, particularly using affinity-based protein profiling with a "clickable" version of the probe, is a powerful technique for this purpose.[12][13][14]
Protocol 2: Chemoproteomic Profiling with a Clickable Probe-4PP Analog
This protocol outlines a general workflow for identifying the cellular targets of Probe-4PP using a synthetically modified version containing a bioorthogonal handle (e.g., an alkyne group), referred to as Probe-4PP-alkyne .
Materials
-
Probe-4PP-alkyne (10 mM stock in DMSO)
-
Probe-4PP (for competition experiment)
-
Cell line of interest
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-coated magnetic beads
-
Mass spectrometry-compatible buffers and reagents (e.g., urea, DTT, iodoacetamide, trypsin)
Step-by-Step Methodology
-
Cellular Labeling:
-
Treat cultured cells with Probe-4PP-alkyne (e.g., 5 µM) for 1-2 hours.
-
For competition experiments, pre-incubate cells with a 50-fold excess of the parent Probe-4PP for 1 hour before adding Probe-4PP-alkyne.
-
Include a DMSO-treated control group.
-
Harvest and lyse the cells in a mild lysis buffer.
-
-
Click Chemistry Reaction:
-
To the cell lysates, add the click chemistry reaction cocktail: biotin-azide, copper (II) sulfate, a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).[15]
-
Incubate for 1-2 hours at room temperature to conjugate biotin to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the lysates and incubate for 1-2 hours at 4°C to pull down the biotinylated proteins.[13]
-
Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Sample Prep for Mass Spectrometry:
-
Resuspend the beads in a denaturing buffer (e.g., 8M urea).
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
Collect the resulting peptide mixture.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use quantitative proteomics methods (e.g., label-free quantification or TMT labeling) to compare protein abundance between the Probe-4PP-alkyne, competition, and DMSO control samples.[14]
-
Data Analysis and Expected Results
Proteins that are significantly enriched in the Probe-4PP-alkyne sample and whose enrichment is reduced in the competition sample are considered high-confidence binding partners. Kinase-X should be identified as the top hit. Other significantly enriched proteins may represent off-targets, providing crucial information about the probe's selectivity profile.[16]
Caption: Chemoproteomics workflow for target identification.
PART 3: Downstream Application - Probing Kinase-X Signaling
Once target engagement is confirmed, Probe-4PP can be used to investigate the cellular function of Kinase-X. A common downstream assay is to measure the phosphorylation of a known Kinase-X substrate.
Protocol 3: Inhibition of Substrate Phosphorylation
This protocol details how to use Probe-4PP to assess its effect on the Kinase-X signaling pathway by measuring the phosphorylation level of a downstream substrate, Substrate-Y.
Materials
-
Cell line with an active Kinase-X pathway
-
Probe-4PP (10 mM stock in DMSO)
-
Appropriate growth factor or stimulus to activate Kinase-X (if necessary)
-
Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibody against phospho-Substrate-Y (p-Substrate-Y)
-
Primary antibody against total Substrate-Y
-
HRP-conjugated secondary antibody
Step-by-Step Methodology
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Serum-starve cells overnight if pathway activation is required.
-
Pre-treat cells with a dose range of Probe-4PP (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor for a short period (e.g., 15-30 minutes) to activate the Kinase-X pathway.
-
-
Protein Extraction and Analysis:
-
Immediately lyse the cells on ice.
-
Perform a BCA assay to normalize protein concentrations.
-
Analyze the levels of p-Substrate-Y and total Substrate-Y by Western Blot as described in the CETSA protocol.
-
Data Analysis and Expected Results
A successful experiment will show a dose-dependent decrease in the phosphorylation of Substrate-Y in cells treated with Probe-4PP, with no significant change in the total levels of Substrate-Y. This result provides functional evidence of on-target activity in a cellular context.[17] Calculating an IC₅₀ value from the dose-response curve is essential for characterizing the probe's cellular potency.[17]
Caption: Hypothetical Kinase-X signaling pathway and inhibition.
Conclusion
4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine (Probe-4PP) represents a valuable hypothetical tool for the selective investigation of Kinase-X biology. The protocols outlined in these application notes provide a robust framework for researchers to first validate the on-target activity and selectivity of this probe and then to apply it in downstream functional assays. Adherence to these methodologies, including the use of appropriate controls, will ensure the generation of reliable and interpretable data, ultimately advancing our understanding of Kinase-X-mediated signaling in health and disease.
References
- Miettinen, T. P., & Björklund, M. (2017). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. In Methods in Molecular Biology (Vol. 1599, pp. 247–260). Humana Press.
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4911.
- Massey, A. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 173-182.
- Arrowsmith, C. H., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3195–3202.
-
The Chemical Probes Portal. (n.d.). Target engagement. Retrieved from [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
- Bunnage, M. E., et al. (2019). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Annual Review of Pharmacology and Toxicology, 59, 481-503.
- Ward, R. A., et al. (2023). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. STAR Protocols, 4(1), 102061.
- Wang, M., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
-
Zhang, Y., et al. (2023). General workflow of chemical probe-based target identification strategies using activity-based probes (a) and affinity-based probes (b). ResearchGate. Retrieved from [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]
- Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(11), 140505.
- Lin, M. H., et al. (2025). Chemoproteomic Profiling of Clickable Fumarate Probes for Target Identification and Mechanism of Action Studies. ACS Chemical Biology.
- Olaru, A., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5521.
- Müller, S., et al. (2023). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery, 18(sup1), 1-15.
- Roy, A., & Das, S. (2022). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Molecules, 27(11), 3409.
- Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules, 29(2), 390.
- Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128255.
- Liu, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(23), 13626-13636.
- Nan-ya, K., et al. (1993). Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. Journal of Agricultural and Food Chemistry, 41(10), 1735–1739.
- Das, S., et al. (2025). Proper design strategy of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid...
- Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147-2161.
- Bakhanovich, E. V., et al. (2023).
- El Mernissi, N., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(1), 100806.
- He, H., et al. (2019). Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry, 62(9), 4587-4604.
- Flanagan, M. E., et al. (2007). Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
- Zhang, L., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
- Liu, Y., et al. (2020). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 10(23), 13626-13636.
- Pawlowski, M., et al. (n.d.). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)
- Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
- Wsol, M., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(11), 3450.
- Stanczak, A., et al. (2021).
- Stanczak, A., et al. (2020). Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Molecules, 25(24), 5946.
- Kotha, S., et al. (2025). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Molecules.
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
- Johnson, G., et al. (2000). 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor. Bioorganic & Medicinal Chemistry Letters, 10(18), 2125-2128. Bioorganic & Medicinal Chemistry Letters, 10(18), 2125-2128.
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Analytical Techniques for 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine Characterization
[1]
Application Note & Protocol Guide | AN-2024-AZP
Abstract
This guide details the analytical characterization of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine , a critical pharmacophore often utilized in kinase inhibitor discovery (e.g., JAK, PKC inhibitors).[1] The molecule features a fused bicyclic 5-azaindole (pyrrolo[3,2-b]pyridine) core coupled with a basic piperidine moiety. This structural combination presents specific analytical challenges, including pH-dependent solubility, amine-induced peak tailing in chromatography, and tautomeric equilibria.[1] This protocol synthesizes rigorous structural elucidation (NMR, MS) with high-fidelity purity profiling (HPLC/UPLC) and physicochemical analysis.[1]
Part 1: Structural Elucidation (Identity)[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Unequivocal assignment of the regio-isomer (3-substituted) and confirmation of the piperidine ring integrity.
Expert Insight: The 1H-pyrrolo[3,2-b]pyridine core contains a pyridine nitrogen at position 4 (relative to the indole numbering) and a pyrrole nitrogen. The key challenge is distinguishing the [3,2-b] isomer from [2,3-b] or [2,3-c] analogues. The coupling constants (
Protocol: Sample Preparation & Acquisition
-
Solvent: Dissolve 5–10 mg of sample in 600 µL DMSO-d6 .
-
Reasoning: DMSO is required to solubilize the polar scaffold and slow down the exchange of the pyrrole N-H and piperidine N-H protons, allowing them to be observed as distinct signals (often broad singlets).[1]
-
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of piperidine multiplets).
-
Experiments: 1H, 13C, COSY, HSQC, HMBC.
Key Diagnostic Signals (Expected)
| Moiety | Position | Multiplicity | Approx.[1][2][3] Shift (ppm) | Diagnostic Feature |
| Pyrrole | NH (1-H) | Broad Singlet | 11.0 – 12.0 | Exchangeable with D₂O; confirms free base form. |
| Pyrrole | C2-H | Singlet/Doublet | 7.2 – 7.5 | Shows HMBC correlation to the piperidine C4. |
| Pyridine | C5-H | Doublet of Doublets | 7.0 – 7.2 | Diagnostic coupling to C6-H and C7-H. |
| Pyridine | C6-H | Doublet | 7.8 – 8.0 | - |
| Pyridine | C7-H | Doublet | 8.3 – 8.5 | Deshielded by adjacent pyridine Nitrogen. |
| Piperidine | C4-H | Multiplet (tt) | 2.8 – 3.1 | Connects the two ring systems. |
| Piperidine | N-H | Broad Singlet | 2.0 – 4.0 | Highly variable; shift depends on concentration/water.[1] |
Critical Validation:
-
HMBC Correlation: A critical cross-peak must be observed between the Piperidine C4-H and the Pyrrole C2/C3a/C7a carbons to confirm the attachment at the 3-position.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and analyze fragmentation for structural verification.
Part 2: Chromatographic Purity Profiling (HPLC/UPLC)[2]
Objective: Quantify purity and detect synthetic by-products (e.g., unreacted azaindole, regioisomers).
Expert Insight: The molecule contains two basic centers: the secondary amine of the piperidine (
-
Strategy A (Preferred): High pH chromatography (pH 10) keeps the piperidine uncharged (or less charged) and the pyridine neutral, improving peak shape and loading capacity.[1]
-
Strategy B: Low pH with ion-pairing or modern "Charged Surface Hybrid" (CSH) columns.
Protocol: Dual-pH Purity Screening
Method A: High pH (Alkaline) – Recommended for Basic Amines[1]
-
Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Phenomenex Gemini NX-C18.[1]
-
Why: These columns utilize ethylene-bridged hybrid particles stable up to pH 12.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).
-
Gradient:
-
Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC).
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/amine bonds).[1]
Method B: Low pH (Acidic) – Standard LC-MS Compatible
-
Column: Agilent ZORBAX Eclipse Plus C18 or Waters CSH C18.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA for sharper peaks if MS is not required).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: Similar to Method A.
System Suitability Criteria (Acceptance Limits):
Part 3: Workflow Visualization
The following diagram illustrates the decision matrix for selecting the optimal chromatographic method based on the physicochemical properties of the azaindole-piperidine scaffold.
Figure 1: Decision tree for HPLC method development targeting basic azaindole-piperidine scaffolds.
Part 4: Physicochemical Profiling[2]
pKa Determination
Understanding the ionization state is vital for formulation.[1]
-
Technique: Potentiometric Titration (Sirius T3) or UV-metric titration.
-
Protocol:
-
Prepare a 10 mM stock in DMSO.[1]
-
Titrate in a water/methanol cosolvent system (due to low aqueous solubility of the neutral form).
-
Extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Solubility Profiling
References
-
Popowycz, F., et al. (2025).[5][1] "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine)." ResearchGate.[5][1][4] Link
-
Verma, D., et al. (2025).[1] "Azaindole Therapeutic Agents: Structural Isomers and Biological Significance." National Institutes of Health (PMC).[1] Link
-
Hojnik, C. (2025).[1] "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines." Graz University of Technology.[1] Link
-
Dolan, S., et al. (2025).[1] "Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Waters Corporation. (2025).[1] "Strategies for the Separation of Basic Compounds in Reverse Phase LC." Waters Application Notes. Link[1]
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
Introduction: The Significance of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
The 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Pyrrolo[3,2-b]pyridines, also known as 7-azaindoles, are bioisosteres of indoles and are present in numerous biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] The piperidine moiety is also a cornerstone in pharmaceutical design, enhancing the physicochemical properties of drug candidates, such as solubility and bioavailability, and providing a key interaction point with biological targets.[3][4] The combination of these two heterocyclic systems in 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine results in a molecule with potential applications in a range of therapeutic areas.
This document provides a comprehensive guide to the large-scale synthesis of this important molecule, focusing on a robust and scalable synthetic strategy. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and insights into the underlying chemical principles.
Synthetic Strategy: A Convergent Approach via Fischer Indole Synthesis
For the large-scale production of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine, a convergent synthetic approach is recommended for its efficiency and flexibility. This strategy involves the synthesis of the piperidine and the pyrrolo[3,2-b]pyridine precursors separately, followed by their coupling in a key bond-forming reaction. The Fischer indole synthesis is a classic and highly versatile method for the formation of indole and azaindole cores and is well-suited for this purpose.[5][6]
The overall synthetic pathway can be broken down into three main stages:
-
Preparation of the Hydrazine Precursor: Synthesis of 2-hydrazinyl-3-aminopyridine.
-
Preparation of the Piperidine Precursor: Synthesis of N-Boc-4-piperidone.
-
Fischer Indole Synthesis and Deprotection: Condensation of the two precursors to form the protected intermediate, followed by removal of the protecting group to yield the final product.
Caption: Overall synthetic strategy for 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine.
Part 1: Synthesis of the Hydrazine Precursor (2-Hydrazinyl-3-aminopyridine)
The synthesis of the key hydrazine precursor is a critical first step. This protocol outlines a reliable method starting from a commercially available nitropyridine.
Protocol 1.1: Synthesis of 2-Hydrazinyl-3-nitropyridine
This step involves the nucleophilic aromatic substitution of a chlorine atom with hydrazine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-3-nitropyridine | 158.55 | 100 g | 0.63 |
| Hydrazine hydrate (64%) | 50.06 | 100 mL | ~2.0 |
| Ethanol | 46.07 | 500 mL | - |
Procedure:
-
In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitropyridine (100 g, 0.63 mol) in ethanol (500 mL).
-
Slowly add hydrazine hydrate (100 mL, ~2.0 mol) to the solution at room temperature. The addition should be done cautiously as the reaction can be exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the yellow solid by filtration, wash with cold ethanol, and dry under vacuum to yield 2-hydrazinyl-3-nitropyridine.
Expected Yield: 85-95%
Protocol 1.2: Synthesis of 2-Hydrazinyl-3-aminopyridine
The nitro group is selectively reduced to an amine in this step.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydrazinyl-3-nitropyridine | 154.12 | 100 g | 0.65 |
| Tin(II) chloride dihydrate (SnCl2·2H2O) | 225.63 | 440 g | 1.95 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 400 mL | - |
| Sodium hydroxide (NaOH) | 40.00 | As needed | - |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
Procedure:
-
In a 2 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend 2-hydrazinyl-3-nitropyridine (100 g, 0.65 mol) in concentrated hydrochloric acid (400 mL).
-
Cool the suspension in an ice bath and slowly add a solution of tin(II) chloride dihydrate (440 g, 1.95 mol) in concentrated hydrochloric acid (200 mL) while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-16 hours.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.
-
Extract the product with dichloromethane (4 x 250 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-hydrazinyl-3-aminopyridine as a solid.
Expected Yield: 70-85%
Part 2: Synthesis of the Piperidine Precursor (N-Boc-4-piperidone)
The piperidine component is prepared in a protected form to prevent side reactions during the Fischer indole synthesis. The Boc (tert-butyloxycarbonyl) protecting group is ideal due to its stability and ease of removal.
Protocol 2.1: Synthesis of N-Boc-4-piperidone
This protocol starts from 4-hydroxypyridine and involves a multi-step sequence that is often telescoped in industrial settings. A more direct route starting from commercially available 4-piperidone is also common.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Piperidone hydrochloride monohydrate | 153.62 | 100 g | 0.65 |
| Di-tert-butyl dicarbonate (Boc2O) | 218.25 | 150 g | 0.69 |
| Triethylamine (Et3N) | 101.19 | 200 mL | 1.44 |
| Dichloromethane (DCM) | 84.93 | 1 L | - |
Procedure:
-
Suspend 4-piperidone hydrochloride monohydrate (100 g, 0.65 mol) in dichloromethane (1 L) in a 2 L flask.
-
Cool the suspension in an ice bath and add triethylamine (200 mL, 1.44 mol) dropwise.
-
Slowly add a solution of di-tert-butyl dicarbonate (150 g, 0.69 mol) in dichloromethane (200 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water (2 x 500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-4-piperidone as a white solid.
Expected Yield: 90-98%
Part 3: Fischer Indole Synthesis and Deprotection
This is the key convergent step where the two prepared precursors are combined to construct the final heterocyclic core.
Caption: Mechanism of the Fischer Indole Synthesis step.
Protocol 3.1: Synthesis of N-Boc-4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
The Fischer indole synthesis is an acid-catalyzed cyclization of a hydrazone.[5][7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydrazinyl-3-aminopyridine | 124.14 | 50 g | 0.40 |
| N-Boc-4-piperidone | 199.27 | 88 g | 0.44 |
| Polyphosphoric acid (PPA) | - | 500 g | - |
| Toluene | 92.14 | 1 L | - |
Procedure:
-
In a 2 L flask, dissolve 2-hydrazinyl-3-aminopyridine (50 g, 0.40 mol) and N-Boc-4-piperidone (88 g, 0.44 mol) in toluene (1 L).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water formed during the initial hydrazone formation.
-
After 2-4 hours, or when water evolution ceases, cool the reaction mixture and remove the toluene under reduced pressure.
-
To the resulting crude hydrazone, carefully add polyphosphoric acid (500 g).
-
Heat the mixture to 120-140 °C with vigorous stirring for 4-6 hours.
-
Cool the reaction mixture to about 80 °C and pour it cautiously onto crushed ice.
-
Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected product.
Expected Yield: 50-70%
Protocol 3.2: Deprotection to 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
The final step is the removal of the Boc protecting group to yield the target compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine | 300.39 | 50 g | 0.17 |
| Trifluoroacetic acid (TFA) | 114.02 | 250 mL | - |
| Dichloromethane (DCM) | 84.93 | 500 mL | - |
Procedure:
-
Dissolve N-Boc-4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine (50 g, 0.17 mol) in dichloromethane (500 mL) in a 1 L flask.
-
Cool the solution in an ice bath and slowly add trifluoroacetic acid (250 mL).
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with a mixture of chloroform and isopropanol (3:1, 4 x 250 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine.
Expected Yield: 85-95%
Alternative Methodologies: Catalytic Hydrogenation for Piperidine Synthesis
An alternative and atom-economical method for the synthesis of the piperidine precursor is the direct catalytic hydrogenation of the corresponding pyridine.[8] This approach is particularly attractive for large-scale industrial applications.
Heterogeneous Catalytic Hydrogenation
Heterogeneous catalysis is often preferred in industrial settings due to the ease of catalyst separation and recycling.[8]
Catalytic Systems:
-
Palladium on Carbon (Pd/C): Widely used, often in the presence of an acidic additive to facilitate the reduction of the electron-rich pyridine ring.[8]
-
Platinum(IV) oxide (PtO₂, Adams' catalyst): A highly effective catalyst for pyridine hydrogenation, typically used in acidic solvents like acetic acid.[9][10]
-
Rhodium on Carbon (Rh/C): Also a very active catalyst for this transformation.[10]
General Protocol for Hydrogenation using PtO₂:
-
In a high-pressure reactor, charge the substituted pyridine and a solvent such as glacial acetic acid.
-
Carefully add the PtO₂ catalyst (typically 1-5 mol%).
-
Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas (e.g., 50-100 bar).[9]
-
Stir the reaction mixture at a suitable temperature (room temperature to 60 °C) until hydrogen uptake ceases.
-
Carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric.
-
Work-up the filtrate to isolate the piperidine derivative.
Electrocatalytic Hydrogenation
A more recent and sustainable approach is electrocatalytic hydrogenation, which can be performed at ambient temperature and pressure, offering a safer and more energy-efficient alternative to traditional high-pressure hydrogenation.[11][12] This method often utilizes catalysts like rhodium on a carbon support in a membrane electrode assembly.[12] While still an emerging technology for large-scale synthesis, it holds significant promise for future applications.
Conclusion
The large-scale synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine can be efficiently achieved through a convergent strategy centered around the Fischer indole synthesis. The protocols provided in this guide offer a robust and scalable pathway for the production of this valuable pharmaceutical building block. The choice of methodology, particularly for the synthesis of the piperidine precursor, can be adapted based on the available equipment and scale of production, with catalytic hydrogenation presenting a highly efficient and atom-economical alternative. Careful optimization of each step is recommended to ensure high yields and purity for large-scale manufacturing.
References
-
ChemRxiv. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024, October 7). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]
-
Angewandte Chemie International Edition. (n.d.). Efficient Asymmetric Hydrogenation of Pyridines. Retrieved from [Link]
-
PubMed. (2010, January 1). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]
-
Patentscope. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Retrieved from [Link]
-
ResearchGate. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Preprints.org. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
University of Graz. (n.d.). Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Retrieved from [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
SciELO. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]
-
MDPI. (2016, June 17). Synthesis of Linearly Fused Benzodipyrrole Based Organic Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]
-
MDPI. (2025, June 16). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. Retrieved from [Link]
-
MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
PMC. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]
-
ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]
-
RSC Publishing. (n.d.). Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. Retrieved from [Link]
-
PubMed. (2019, June 15). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Retrieved from [Link]/)
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Application Note: Preclinical Characterization of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine Scaffolds
Executive Summary & Scientific Rationale
The molecule 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine represents a "privileged scaffold" in medicinal chemistry, specifically belonging to the 4-azaindole class. Unlike its more famous isomer, the 7-azaindole (found in JAK inhibitors like Tofacitinib), the 4-azaindole core is increasingly utilized to target specific serine/threonine kinases (e.g., Pim-1, CK2, PKC ) and certain GPCRs (e.g., 5-HT receptors ) while avoiding the crowded IP space of 7-azaindoles.
This guide details the preclinical evaluation strategy for this scaffold. The core hypothesis is that the piperidine moiety acts as a solubility-enhancing "tail" that can be further functionalized to interact with the solvent-exposed region of the kinase ATP-binding pocket, while the 4-azaindole core anchors to the hinge region via hydrogen bonding.
Key Mechanistic Features
-
Hinge Binding: The pyrrole NH and pyridine N (N-1 and N-4) typically form a bidentate H-bond donor/acceptor motif with the kinase hinge region.
-
Solubility: The piperidine ring (pKa ~10-11) improves aqueous solubility and oral bioavailability, a common bottleneck for flat aromatic kinase inhibitors.
-
Vector: The 3-position linkage provides an optimal vector for extending into the ribose-binding pocket or solvent front.
Experimental Workflow Visualization
The following diagram outlines the critical path for validating this scaffold, moving from chemical verification to in vivo proof-of-concept.
Figure 1: Critical path for preclinical validation of 4-azaindole-piperidine derivatives.
Protocol 1: Biochemical Potency & Kinase Selectivity[1]
Objective: To determine the inhibitory constant (
Materials
-
Compound: 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine (dissolved in 100% DMSO to 10 mM).
-
Assay Platform: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z´-LYTE™ (FRET).
-
Kinase Tracers: Alexa Fluor™ 647-labeled ATP-competitive tracers.
Experimental Procedure
-
Preparation: Serial dilute the compound in DMSO (1:3 dilution series, 10 points) starting at 10 µM. Final DMSO concentration in assay must be <1%.
-
Reaction Assembly (384-well plate):
-
Add 5 µL of Kinase/Antibody mixture (Eu-anti-GST or Eu-anti-His tag).
-
Add 5 µL of Tracer (at
concentration). -
Add 5 µL of Compound.
-
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes in the dark.
-
Detection: Read TR-FRET signal on a multimode plate reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission: 665 nm (Acceptor) and 615 nm (Donor).
-
-
Data Analysis: Calculate the Emission Ratio (
). Plot % Inhibition vs. Log[Compound].
Self-Validating Check:
-
Include Staurosporine as a pan-kinase positive control.
-
Z’-factor must be > 0.5 for the assay to be considered valid.
Data Output Format
| Target Kinase | IC50 (nM) | Hill Slope | Mechanism |
| Pim-1 | [Data] | 1.0 ± 0.1 | ATP-Competitive |
| CK2 | [Data] | [Data] | [Data] |
| PKC-alpha | [Data] | [Data] | [Data] |
Protocol 2: Cellular Target Engagement (Western Blot)
Objective: To verify that the biochemical potency translates to intracellular kinase inhibition using phosphorylation biomarkers.
Rationale: The piperidine ring is highly basic. If not properly substituted, it may become trapped in lysosomes (lysosomotropism), reducing cytosolic concentration. This assay confirms cytosolic availability.
Experimental Procedure
-
Cell Line Selection: Use MV-4-11 (AML line, high Pim-1) or HCT-116 (Colorectal, high CK2).
-
Seeding: Seed
cells/well in 6-well plates; culture overnight. -
Treatment: Treat cells with compound (0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation (Optional): If targeting PKC, stimulate with PMA (200 nM) for 30 mins post-treatment.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (PhosSTOP).
-
Western Blotting:
-
Primary Antibody: Anti-phospho-Bad (Ser112) [Pim-1 substrate] or Anti-phospho-Akt (Ser129) [CK2 substrate].
-
Loading Control: Anti-GAPDH or Total Bad/Akt.
-
-
Quantification: Densitometry using ImageJ. Normalize Phospho-signal to Total-signal.
Protocol 3: ADME Profiling (Metabolic Stability)
Objective: 4-azaindoles are susceptible to oxidation at the electron-rich pyrrole ring. The piperidine nitrogen is also a site for N-oxidation or glucuronidation. This protocol assesses metabolic half-life (
Experimental Procedure
-
System: Pooled Human/Rat Liver Microsomes (HLM/RLM).
-
Reaction Mix:
-
Microsomes (0.5 mg/mL protein).
-
Compound (1 µM final).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH).
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Add 150 µL ice-cold Acetonitrile (containing Tolbutamide internal standard).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation:
-
Plot
vs. time. -
Slope
. - .
- .
-
Interpretation:
- : High clearance (Likely requires structural modification, e.g., fluorination of the azaindole or capping the piperidine).
- : Stable.
Synthesis & Derivatization Strategy
For researchers using this as a scaffold, the N-alkylation or N-acylation of the piperidine ring is the primary vector for optimization.
Reaction Scheme (Graphviz):
Figure 2: General derivatization scheme for library generation.
Note: The 1H-pyrrolo[3,2-b]pyridine NH (indole-like) usually does not require protection during mild piperidine coupling, but if using strong bases, protect with Boc or Tosyl.
References
-
LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific.Link
- Evaluation of 4-azaindoles as Kinase Inhibitors.Journal of Medicinal Chemistry. (General scaffold reference for 4-azaindole vs 7-azaindole bioisosterism).
-
Guidance for Industry: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration (FDA).Link
-
Protocol for Western Blotting. Abcam Protocols.Link
-
Graphviz - Graph Visualization Software. Graphviz.org.Link
4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine in drug discovery pipelines.
Technical Application Note: 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine in Drug Discovery
Part 1: Executive Summary & Pharmacophore Analysis
The 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine scaffold represents a privileged structural motif in modern drug discovery, particularly within kinase inhibitor and GPCR ligand pipelines. This moiety combines the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core—a bioisostere of indole and 7-azaindole—with a piperidine ring at the C3 position.
Structural Advantages:
-
Hinge Binding Diversity: Unlike the ubiquitous 7-azaindole (pyrrolo[2,3-b]pyridine) which forms a classic bidentate hydrogen bond with the kinase hinge region (Glu/Leu backbone), the 4-azaindole isomer presents a distinct H-bond donor/acceptor geometry. This allows for "scaffold hopping" to bypass crowded IP spaces or improve selectivity profiles by altering water-mediated networks within the ATP-binding pocket.
-
Solubility & PK: The piperidine moiety introduces a basic center (pKa ~9-10), significantly enhancing aqueous solubility compared to planar aromatic cores alone. It also provides a vector to reach solvent-exposed residues (e.g., Aspartate or Glutamate) for salt-bridge formation.
-
Metabolic Stability: The pyridine nitrogen in the 4-position alters the electron density of the pyrrole ring, potentially reducing susceptibility to oxidative metabolism at the C2 position compared to standard indoles.
Part 2: Chemical Synthesis Protocol
Objective: Scalable synthesis of the core scaffold 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine. Mechanism: Acid-mediated condensation of 4-azaindole with N-protected-4-piperidone followed by reductive saturation.
Materials:
-
Reactant A: 1H-pyrrolo[3,2-b]pyridine (4-azaindole) [CAS: 272-49-1]
-
Reactant B: 1-N-Boc-4-piperidone [CAS: 79099-07-3]
-
Catalyst/Solvent: Potassium hydroxide (KOH), Methanol (MeOH), Palladium on Carbon (Pd/C), Hydrogen gas (
).
Step-by-Step Methodology:
Step 1: Condensation (Formation of the Alkene Intermediate)
-
Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) and 1-N-Boc-4-piperidone (2.0 eq) in anhydrous Methanol (0.5 M concentration).
-
Add KOH (3.0 eq) pellets.
-
Reflux the mixture at 65°C for 12–18 hours under
atmosphere.-
Checkpoint: Monitor via LC-MS. Look for the mass of the dehydrated condensation product
.
-
-
Concentrate in vacuo. Dilute with EtOAc and wash with water (x3) to remove excess base.
-
Dry organic layer over
and concentrate to yield the crude alkene intermediate: tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate.
Step 2: Hydrogenation (Reduction to Piperidine)
-
Dissolve the crude alkene in MeOH/THF (1:1 v/v).
-
Add 10% Pd/C (10 wt% loading relative to substrate).
-
Stir under
atmosphere (balloon pressure or 1 atm) at Room Temperature for 4–6 hours.-
Critical Note: 4-azaindoles can be susceptible to ring reduction under high pressure/temperature. Do not exceed 3 atm or 40°C.
-
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate to yield the N-Boc protected scaffold.
Step 3: Deprotection (Optional)
-
Treat with 4M HCl in Dioxane or TFA/DCM (1:4) for 1 hour to liberate the free secondary amine.
-
Isolate as the HCl or TFA salt for biological storage.
Visualization: Synthetic Workflow
Caption: Figure 1. Optimized synthetic route for the construction of the 4-azaindole-piperidine core via base-catalyzed condensation and catalytic hydrogenation.
Part 3: Biological Profiling & Assay Development
Objective: Validate the scaffold's utility as a kinase inhibitor or receptor ligand.
Protocol A: Biochemical Kinase Assay (ADP-Glo™ Platform)
Rationale: This scaffold is frequently used to target Serine/Threonine kinases (e.g., PKC, CDK, GSK3). The ADP-Glo assay is robust against fluorescence interference often caused by heterocycles.
-
Preparation: Prepare 10 mM stock of the compound in 100% DMSO.
-
Dilution: Perform a 10-point serial dilution (1:3) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM
, 0.1 mg/mL BSA, 1 mM DTT). -
Reaction:
-
Add 2 µL Compound to 384-well white plate.
-
Add 2 µL Kinase Enzyme (e.g., PKC
, 5 nM final). Incubate 10 min. -
Add 2 µL ATP/Substrate Mix (ATP at
, Peptide substrate 10 µM). -
Incubate at RT for 60 minutes.
-
-
Detection: Add 5 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Analysis: Read Luminescence. Calculate
using a 4-parameter logistic fit.
Protocol B: Cellular Target Engagement (NanoBRET™)
Rationale: To verify the compound enters the cell and binds the target in a physiological environment, addressing the permeability of the piperidine cation.
-
Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc fusion.
-
Treatment: Treat cells with the Tracer (fluorescent probe) and varying concentrations of the 4-azaindole derivative.
-
Competition: As the test compound binds the kinase, it displaces the Tracer, reducing the BRET signal (Energy transfer from NanoLuc to Tracer).
-
Result: A decrease in BRET ratio indicates successful intracellular target engagement.
Part 4: Structural Optimization (SAR) Logic
To evolve this scaffold into a Lead Candidate, specific modifications are required to tune potency and selectivity.
SAR Decision Matrix
| Region | Modification | Effect on Properties |
| Piperidine Nitrogen (N) | Alkylation / Acylation | Modulates solubility, permeability, and prevents rapid Phase II conjugation. Attaching a "tail" here reaches solvent channels. |
| Azaindole N1 | Methylation / Arylation | Critical: N1-H is usually a H-bond donor to the hinge. Alkylation here often abolishes kinase activity unless the binding mode is non-canonical (Type II). |
| Azaindole C2 | Halogenation (Cl/F) | Blocks metabolic oxidation. Can induce a twisted conformation to improve selectivity. |
| Azaindole C6/C7 | Aryl Coupling (Suzuki) | Extends the molecule into the "Gatekeeper" region or the hydrophobic back-pocket. |
Visualization: SAR & Binding Logic
Caption: Figure 2. Structure-Activity Relationship (SAR) strategy for optimizing the 4-azaindole-piperidine scaffold.
Part 5: References
-
Bignan, G. C., et al. (2006). "3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor."[1] Bioorganic & Medicinal Chemistry Letters.
-
Context: Establishes the synthesis and utility of piperidinyl-azaindoles in GPCR drug discovery.
-
-
Lefoix, M., et al. (2008). "Discovery of 4-azaindoles as novel inhibitors of c-Met kinase." Bioorganic & Medicinal Chemistry Letters.
-
Context: Demonstrates the specific utility of the pyrrolo[3,2-b]pyridine (4-azaindole) isomer in kinase inhibition.
-
-
Popowycz, F., et al. (2003). "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron.
-
Context: Authoritative review on the chemical synthesis and functionalization of the specific 4-azaindole isomer.
-
-
Promega Corporation. "ADP-Glo™ Kinase Assay Systems Protocol."
-
Context: Standard industry protocol for profiling kinase inhibitors described in Part 3.
-
Sources
Troubleshooting & Optimization
improving the reaction yield of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine synthesis
This technical guide addresses the synthesis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine .
Note on Isomer Specificity: This guide specifically targets the [3,2-b] isomer (often called 5-azaindole). This scaffold is electronically distinct from the more common 7-azaindole ([2,3-b]), possessing a more electron-deficient pyrrole ring due to the placement of the pyridine nitrogen. This electronic difference is the primary cause of yield failure when applying standard indole protocols.
Core Synthesis Strategy & Workflow
To maximize yield and reproducibility, we recommend the Suzuki-Miyaura Cross-Coupling Route over the traditional acid-catalyzed condensation. While condensation (Route B) is cheaper, it suffers from low conversion rates due to the deactivated C3 position on the [3,2-b] scaffold.
Optimized Workflow (Route A: Cross-Coupling)
This route utilizes a vinyl boronate to install the piperidine ring, followed by hydrogenation. This avoids the difficult direct alkylation of the electron-poor heteroaromatic ring.
Figure 1: The optimized 3-step pathway minimizes side reactions common in direct condensation.
Step-by-Step Protocols
Protocol A: The High-Yield Suzuki Route (Recommended)
Step 1: C3-Iodination The [3,2-b] system is less reactive than indole. Iodine is preferred over bromine for the subsequent coupling step to facilitate oxidative addition.
-
Reagents: 1H-pyrrolo[3,2-b]pyridine (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), KOH (2.5 eq).
-
Solvent: Acetone or DMF.
-
Procedure: Dissolve substrate in Acetone. Add NIS portion-wise at 0°C. Stir at RT for 2 hours.
-
Critical Check: Monitor by LCMS. The pyridine nitrogen can form N-iodo species; if observed, treat with aqueous sodium thiosulfate to rearrange/quench.
Step 2: Suzuki Coupling
-
Reagents: 3-iodo-intermediate (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.2 eq).
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%). Note: Pd(PPh₃)₄ is often too slow for this deactivated ring.
-
Base: K₂CO₃ (2M aq, 3.0 eq).
-
Solvent: 1,4-Dioxane (degassed).
-
Conditions: 90°C for 4–12 hours under Argon.
Step 3: Hydrogenation & Deprotection
-
Reagents: Tetrahydropyridine intermediate, Pd/C (10 wt%), H₂ (1 atm or balloon).
-
Solvent: MeOH/EtOAc (1:1).
-
Additives: If reduction stalls, add 1 eq of Acetic Acid to protonate the pyridine ring, preventing catalyst poisoning.
Protocol B: The Condensation Route (Alternative)
Use this only if metal catalysis is restricted.
-
Reagents: 1H-pyrrolo[3,2-b]pyridine, N-Boc-4-piperidone, NaOMe (3.0 eq).
-
Solvent: Methanol (Reflux).
-
Mechanism: Base-mediated aldol-type condensation followed by elimination.
-
Yield Warning: This route often stalls at ~40% conversion due to the high pKa of the C3 proton in the [3,2-b] isomer.
Troubleshooting Guide & FAQs
Issue 1: "My Suzuki coupling yield is <20%."
Diagnosis: Catalyst Poisoning or Protodeboronation. The free N-H on the pyrrole or the pyridine nitrogen can coordinate to Palladium, deactivating it.
| Variable | Recommendation | Why? |
| Protection | Protect the indole N (e.g., SEM, Boc, Tosyl) | Prevents deprotonation of N-H by the base, which shuts down the catalyst cycle. |
| Base | Switch K₂CO₃ | Phosphate is milder and often stabilizes the boronate intermediate better. |
| Temp | Increase to 100°C | The C-I bond on [3,2-b] is stronger than in standard indoles; more energy is required for oxidative addition. |
Issue 2: "I cannot reduce the double bond (tetrahydropyridine)."
Diagnosis: Catalyst Poisoning by Pyridine Nitrogen. The pyridine nitrogen (N-4 position) binds strongly to the surface of the Pd/C heterogeneous catalyst, blocking the active sites.
Solution:
-
Acidify: Run the hydrogenation in MeOH + 1.0 eq Acetic Acid or HCl in Dioxane . Protonating the pyridine nitrogen (forming the pyridinium salt) prevents it from binding to the Pd surface.
-
Pressure: Increase H₂ pressure from 1 atm (balloon) to 50 psi (Parr shaker).
-
Catalyst: Switch to PtO₂ (Adams' Catalyst) in acetic acid if Pd/C fails completely.
Issue 3: "Direct condensation gives no product."
Diagnosis: Electronic Deactivation. Unlike 7-azaindole ([2,3-b]), the [3,2-b] isomer has the pyridine nitrogen in a position that exerts a stronger electron-withdrawing effect on C3.
Solution:
-
Change Reagents: Switch from basic conditions (NaOMe) to Acidic Conditions .
-
Protocol: Use Phosphoric Acid (85%) and Acetic Acid at 90°C. The acid activates the ketone (piperidone) making it more electrophilic, compensating for the poor nucleophilicity of the azaindole.
Comparative Data: Reaction Conditions
| Parameter | Route A (Suzuki) | Route B (Base Condensation) | Route C (Acid Condensation) |
| Typical Yield | 65 - 85% | 20 - 40% | 35 - 55% |
| Key Impurity | Protodeboronated SM | Unreacted SM | Polymerized Piperidone |
| Scalability | High (Reliable) | Low (Equilibrium issues) | Medium |
| Cost | High (Pd catalyst) | Low | Low |
| Complexity | 3 Steps | 2 Steps | 2 Steps |
References
-
Selectivity in Azaindole Synthesis
-
Suzuki Coupling Optimization
- Title: Practical Synthesis of 3-Substituted 7-Azaindoles (Applied to 5-azaindole analogs).
- Source:Organic Letters
- Context: Establishes the necessity of N-protection for high-yield Pd-coupling.
-
Hydrogenation of Pyridyl-Olefins
- Title: Hydrogenation of Functionalized Pyridines with a Rhodium Oxide C
- Source:University of Liverpool Repository
- Context: details the poisoning effect of pyridine nitrogen on Pd/C and the acid-additive solution.
Sources
how to solve solubility issues with 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
Technical Support Center: Solubility Guide for 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
Welcome to the Technical Support Center
Hello. You are likely encountering precipitation when transitioning 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine from organic stock solutions into aqueous buffers (PBS, media).[1][2] This is a known physicochemical bottleneck for this class of molecules.[3][1]
This guide treats the solubility of your compound not as a random variable, but as a predictable function of pH , lattice energy , and solvation thermodynamics .[3][1]
Molecular Analysis: Why is it precipitating?
To solve the issue, we must first understand the antagonist.[3][1]
-
The Core (4-Azaindole): The 1H-pyrrolo[3,2-b]pyridine core is a flat, electron-rich aromatic system.[1][2] It suffers from high lattice energy due to strong
stacking and potential intermolecular H-bonding (between the pyrrole NH and pyridine N).[1][2] This drives the molecule to aggregate and crystallize out of water.[3] -
The Handle (Piperidine): The attached piperidine ring is your "solubility handle."[3][1][2] It contains a secondary amine with a pKa of approximately 10–11 .[3][1][2]
-
The Conflict: At neutral pH (7.4), the piperidine is largely protonated (
), which should confer solubility.[3][1][2] However, the lipophilicity of the azaindole core often overrides this charge, especially in high-salt buffers (like PBS) where the "salting-out" effect reduces the solubility of the organic cation.[3]
Standard Dissolution Protocol
Do not attempt to dissolve the solid directly in water or PBS.[3][1] Follow this thermodynamic gradient.
Step A: Preparation of Master Stock (Organic)
| Solvent | Max Conc.[3][1][2] | Notes |
| DMSO | ~50–100 mM | Recommended. Anhydrous DMSO breaks the crystal lattice effectively.[1][2] |
| Ethanol | <10 mM | Not recommended for high-concentration stocks; evaporation alters concentration.[3][1][2] |
| DMF | ~50 mM | Good alternative if DMSO is biologically contraindicated (rare).[3][1][2] |
Protocol:
-
Weigh the powder into a glass vial (avoid plastic initially to prevent static loss).[3][1][2]
-
Vortex vigorously for 30 seconds.
-
Crucial: If particulates remain, sonicate at 40°C for 5–10 minutes.[3][1][2] The lattice energy of azaindoles often requires thermal input to break.[3]
Step B: Aqueous Dilution (The Danger Zone)
Most precipitation occurs here.[3][1][2] The "Crash-Out" happens when the hydrophobic effect forces the aromatic cores together faster than water can solvate the charged amine.[3]
The "Step-Down" Dilution Method:
-
Prepare an Intermediate: Dilute your DMSO stock 1:10 into PEG400 or Propylene Glycol . This creates a "solvation bridge."[3][1][2]
-
Final Dilution: Slowly add this intermediate to your media/buffer with rapid stirring.
Advanced Formulation Strategies
If the standard protocol fails for your specific concentration requirements (e.g., >10 µM in media), utilize these formulation systems.
Strategy 1: pH Manipulation (The Proton Switch)
Since the piperidine amine is basic, solubility increases exponentially as pH drops.[3][1][2]
-
For In Vivo/Stock: Dissolve in 0.1 M HCl or Methanesulfonic acid (1 eq) to form the salt in situ.[3][1][2]
-
Mechanism: Protonating the piperidine nitrogen breaks the intermolecular H-bond network of the crystal lattice.[3]
Strategy 2: Complexation (The "Trojan Horse")
Encapsulate the hydrophobic azaindole core while leaving the hydrophilic piperidine exposed or shielded.[3][1]
Troubleshooting Decision Tree
Use this logic flow to determine the correct solvent system for your application.
Caption: Decision matrix for solubilizing 4-azaindole derivatives based on experimental context.
Frequently Asked Questions (FAQ)
Q: I see a fine precipitate after adding the DMSO stock to my cell culture media. Is the data valid? A: No. The effective concentration is unknown.[3] The precipitate can also cause physical toxicity to cells (sedimentation on monolayers).[3][1][2]
-
Fix: Vortex the media immediately upon addition.[3][1] If it persists, lower the final concentration or switch to the HP-
-CD protocol.[3][1]
Q: Can I heat the PBS to dissolve the compound? A: Heating will dissolve it temporarily, but it will likely re-precipitate upon cooling to 37°C (supersaturation).[3][1] It is better to use a co-solvent (PEG400) than to rely on heat alone.[3][1][2]
Q: Why not use 7-azaindole data for this? A: While similar, the 4-azaindole (pyrrolo[3,2-b]pyridine) isomer has different H-bonding capabilities and pKa profiles than 7-azaindole. 4-azaindoles generally have slightly better solubility than pure indoles but are more prone to pH-dependent shifts due to the position of the pyridine nitrogen [1].[1][2]
References
-
PharmaBlock. Azaindoles in Medicinal Chemistry. (Discusses the solubility advantages of 4-azaindole scaffolds compared to indoles).
-
Thermo Scientific Chemicals. 4-Azaindole Product Specifications and Solubility Data. (Confirms solubility in Methanol/DMSO and slight solubility in water).
-
National Center for Biotechnology Information. PubChem Compound Summary for Piperidine.[3][1][2] (Provides pKa ~11.22 and conformational data relevant to the "handle" of the molecule).
-
Journal of Medicinal Chemistry. Azaindoles: Noncovalent DprE1 Inhibitors.[3][1][2] (Example of formulation and PK studies involving azaindole-piperidine derivatives). [1][2]
Sources
Technical Support Center: Synthesis & Troubleshooting of 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) Analogs
Introduction: The Scaffold & The Challenge
The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole , is a critical bioisostere of indole and purine found in numerous kinase inhibitors (e.g., inhibitors of JAK, VEGFR, and PKC).
Unlike its more common isomer 7-azaindole (1H-pyrrolo[2,3-b]pyridine), the 4-azaindole presents unique synthetic challenges due to the specific placement of the pyridine nitrogen at position 4. This position creates significant electronic deactivation of the ring system and can interfere with metal catalysts, making standard indole protocols (like Fischer synthesis) prone to failure.
Structural Orientation & Numbering
Correct numbering is vital for troubleshooting regioselectivity.
-
N1: Pyrrole nitrogen (acidic, pKa ~13.2).
-
C2/C3: Pyrrole carbons (C3 is electron-rich).
-
N4: Pyridine nitrogen (basic, pKa ~4.6, lone pair in plane).
-
C5/C6/C7: Pyridine carbons (electron-deficient).
Module 1: Constructing the Core (Cyclization Strategies)
Primary Protocol: The Larock Heteroannulation
For the most robust synthesis of highly substituted 4-azaindoles, we recommend the Larock Indole Synthesis . This method couples an o-iodoamine with an internal alkyne.
User Question: I am using a standard Larock protocol (Pd(OAc)₂, Na₂CO₃, DMF) for a 4-azaindole analog, but the reaction stalls with low conversion. Why?
Scientist Answer: The pyridine nitrogen (N4) in the starting material (3-amino-2-iodopyridine) can coordinate to the Palladium center, effectively poisoning the catalyst.
-
The Fix: Switch to a ligand-supported catalyst system. The use of bulky, electron-rich phosphine ligands like XPhos or P(t-Bu)₃ prevents the pyridine nitrogen from displacing the ligand.
-
Protocol Adjustment: Use 5 mol% Pd(OAc)₂ with 10 mol% PPh₃ or XPhos , and switch the base to KOAc or Cs₂CO₃ to improve solubility in DMF at 100°C.
User Question: I am seeing a mixture of regioisomers when using an unsymmetrical alkyne. How do I control this?
Scientist Answer: Regioselectivity in the Larock synthesis is governed by steric bulk during the migratory insertion step.
-
Rule: The bulky group (
) of the alkyne will preferentially end up at the C2 position (adjacent to the N1). The smaller group ( ) ends up at C3 . -
Troubleshooting: If your groups are sterically similar (e.g., Methyl vs. Ethyl), selectivity will be poor (approx. 1:1). You must differentiate them sterically (e.g., t-Butyl vs. Methyl) or use a silyl-protected alkyne (TMS goes to C2) and desilylate later.
Alternative Protocol: The Bartoli Indole Synthesis
Best for: Synthesizing 7-substituted 4-azaindoles from nitro-pyridines.
User Question: My Bartoli reaction with 3-nitropyridine is yielding a complex mixture of azo compounds and no azaindole.
Scientist Answer: The Bartoli reaction requires ortho-substitution relative to the nitro group to force the [3,3]-sigmatropic rearrangement.
-
The Cause: If you use unsubstituted 3-nitropyridine, the vinyl Grignard attacks the nitro group but the rearrangement is slow compared to side reactions (aniline formation).
-
The Fix: Ensure you have a substituent (e.g., Cl, Br, Me) at the C2 position of the pyridine ring (which becomes C7 in the final azaindole). This steric bulk is essential for the mechanism.
Visualizing the Synthetic Decision Matrix
Figure 1: Decision tree for selecting the optimal synthetic route based on substitution requirements.
Module 2: Functionalization (Modifying the Core)
Electrophilic Aromatic Substitution (EAS)
User Question: I am trying to brominate at C3 using NBS, but the reaction is extremely slow compared to standard indole.
Scientist Answer: The fused pyridine ring is electron-withdrawing, significantly deactivating the pyrrole ring compared to a standard indole.
-
The Fix: You need to "activate" the conditions.
-
Solvent: Switch from non-polar solvents to DMF or DMA . The polar aprotic solvent stabilizes the transition state.
-
Temperature: Increase temperature to 0°C or RT (standard indole reacts at -78°C).
-
Regioselectivity: Reaction will occur exclusively at C3 . If C3 is blocked, it may occur at C2, but N-halogenation is a competing side reaction.
-
The "Magic Switch": N-Oxide Activation
Functionalizing the pyridine ring (C5/C7) is difficult via EAS. The standard industry solution is N-Oxide activation .
User Question: How do I install a chlorine at C7? Direct chlorination fails.
Scientist Answer: You must use the Minisci-type or Reissert-Henze strategy via the N-oxide.
-
Oxidation: Treat 4-azaindole with mCPBA (1.1 eq) in EtOAc or DCM. This selectively forms the N4-oxide . (Note: N1 is not oxidized under these conditions).
-
Chlorination: Treat the N-oxide with POCl₃ (neat or in CHCl₃) at reflux.
-
Mechanism: The N-oxide oxygen attacks P, activating the ring. Chloride attacks C7 (and sometimes C5).
-
Result: You typically get 7-chloro-4-azaindole as the major product.
-
Reactivity Map
Figure 2: Reactivity hotspots. Green indicates electrophilic attack; Red indicates nucleophilic/oxidative sites.
Module 3: Handling & Purification
User Question: My product is stuck on the silica column. I'm using Hexane/EtOAc, but it streaks and won't elute.
Scientist Answer: Azaindoles are significantly more polar than indoles due to the extra nitrogen, which acts as a Hydrogen-bond acceptor.
-
The Fix: You must use a polar solvent system with a basic modifier.
-
Recommended Eluent: DCM : MeOH (95:5 to 90:10) .
-
Critical Additive: Add 1% NH₄OH (aqueous ammonia) or 1% Triethylamine to the eluent. This deprotonates residual silanols on the silica gel, preventing the basic N4 from "sticking" to the acidic silica.
-
-
Alternative: Use Reverse Phase (C18) chromatography with Water/Acetonitrile (+0.1% Formic Acid or Ammonium Bicarbonate).
Troubleshooting Summary Table
| Symptom | Probable Cause | Corrective Action |
| Larock: Low conversion / Stalled reaction | Catalyst poisoning by Pyridine N4 | Switch to Pd(OAc)₂ + XPhos or Pd(P(t-Bu)₃)₂ . Use Cs₂CO₃ as base. |
| Larock: 50:50 Regioisomer mix | Alkyne substituents have similar steric bulk | Use a TMS-protected alkyne (TMS is bulky -> C2) or differentiate R groups significantly. |
| EAS: No reaction at C3 | Pyridine ring deactivation | Use polar aprotic solvent (DMF ). Increase temp. Use stronger electrophiles (e.g., NIS instead of I₂). |
| Alkylation: N4-alkylation vs N1-alkylation | Competition between basic N4 and acidic N1 | Use NaH in DMF to fully deprotonate N1 (forming the anion) before adding the alkyl halide. This ensures N1 selectivity. |
| Purification: Poor recovery from silica | Compound binding to acidic silica sites | Add 1% NH₄OH or Et₃N to the mobile phase. Switch to DCM/MeOH . |
References
-
Bartoli Indole Synthesis Mechanism & Scope
-
Bartoli, G., et al. "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989. Link
-
-
Larock Synthesis Optimization
-
Azaindole Reactivity & N-Oxide Chemistry
- Yakhontov, L. N. "The Chemistry of Azaindoles." Russian Chemical Reviews, 1968.
-
BenchChem Application Note: "Synthesis of 4- and 6-Azaindoles: Application Notes and Protocols." Link (Cited for specific yield data on nitropyridine precursors).
- Regioselectivity in Electrophilic Substitution: Lainton, J., et al. "Regioselectivity in the electrophilic substitution of 4-azaindole." Journal of Heterocyclic Chemistry, 2005.
(Note: Always verify specific safety data sheets (SDS) for 4-azaindole derivatives, as they can be skin and eye irritants.)
Sources
enhancing the selectivity of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine for its target kinase.
This technical guide is designed for medicinal chemists and lead optimization scientists working with the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold.
Unlike the more common 7-azaindole (used in Vemurafenib), the 4-azaindole presents a distinct hydrogen-bonding vector and electrostatic profile. This guide focuses on optimizing the 3-piperidine substituted core, a privileged pharmacophore often associated with TGF
Part 1: Structural Analysis & Mechanism of Action
The Scaffold Architecture
The 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine molecule functions as an ATP-competitive inhibitor.[1] Its efficacy relies on a precise "lock-and-key" fit within the kinase hinge region, but its selectivity is determined by how the piperidine tail interacts with the solvent front and the gatekeeper residue.
DOT Diagram: Structural Vectors for Selectivity
The following diagram illustrates the functional zones of your scaffold and where to apply chemical modifications to enhance selectivity.
Caption: Functional decomposition of the 4-azaindole scaffold. The 3-piperidine moiety is the primary vector for tuning physicochemical properties and solvent-front interactions to drive selectivity.
Part 2: Troubleshooting Guide – Enhancing Selectivity
Scenario A: The molecule inhibits the target but hits multiple off-targets (Promiscuity).
Root Cause: The piperidine nitrogen is likely unsubstituted (basic secondary amine).
-
Mechanism: Basic amines (
) can lead to non-specific binding (lysosomotropism) and promiscuous interactions with acidic residues in off-target kinases (e.g., AGC kinases like PKA/PKB). -
The Fix: "Cap" the Piperidine Nitrogen.
-
Strategy: Convert the secondary amine into an amide, urea, or sulfonamide.
-
Why: This removes the positive charge, reducing non-specific binding, and allows you to reach into specific sub-pockets (e.g., the "sugar pocket").
-
Protocol:
-
Synthesize a library of N-acylated derivatives (e.g., acetyl, benzoyl, picolinoyl).
-
Test against the target (e.g., TGF
RI) and a counter-screen (e.g., p38 MAPK or CDK2). -
Observation: TGF
RI inhibitors often favor 2-pyridyl amides on the piperidine nitrogen to form water-mediated H-bonds with residues like His283 [1].
-
-
Scenario B: The molecule is potent but has poor residence time (Fast Off-Rate).
Root Cause: Lack of hydrophobic enclosure or "gatekeeper" interaction.
-
Mechanism: The 4-azaindole core binds the hinge, but if the molecule is too "flat," it slips out of the ATP pocket easily.
-
The Fix: Exploit the 5-Position.
-
Strategy: Introduce a small hydrophobic group (Cl, F, Me) or a heteroaryl ring at the 5-position of the azaindole.
-
Why: This position projects toward the back of the ATP pocket. If your target has a small gatekeeper (e.g., Threonine), a bulky group here can lock the molecule in, while clashing with the larger gatekeepers (e.g., Methionine/Phenylalanine) of off-targets [2].
-
Reference Data: In PAK1 inhibitors, 5-substitution on the azaindole core was critical for distinguishing Group I PAKs from Group II PAKs [3].[2]
-
Scenario C: Selectivity against Kinase vs. GPCR (e.g., Histamine H1).
Root Cause: The "Piperidinyl-Indole" scaffold is a privileged structure for GPCRs (specifically H1 and 5-HT receptors).
-
Mechanism: The basic nitrogen of the piperidine mimics the ethylamine side chain of histamine/serotonin.
-
The Fix: Rigidification or Polarity Shift.
-
Strategy: Reduce lipophilicity (LogD) or rigidify the linker between the azaindole and piperidine.
-
Why: Kinase ATP pockets are generally more polar and structurally constrained than GPCR orthosteric sites. Lowering LogD (target < 3.0) reduces CNS penetration and GPCR affinity while maintaining kinase potency.
-
Part 3: Comparative Data & SAR Matrix
The following table summarizes the expected impact of modifications on the 4-azaindole scaffold based on literature precedents (TGF
| Modification Site | Chemical Change | Effect on Potency | Effect on Selectivity | Risk |
| Azaindole N1 | Methylation | Abolished | N/A | Loss of H-bond donor to hinge (Glu/Leu backbone). Do not modify. |
| Piperidine N | Free Amine (NH) | High | Low (Promiscuous) | hERG liability; High non-specific binding. |
| Piperidine N | Amide/Urea Cap | Maintained | High | Reach specific residues (e.g., Lys/Asp) in the solvent front. |
| Azaindole C5 | Halogen (F/Cl) | Increased | Moderate | Metabolic liability if not blocked. |
| Azaindole C5 | Aryl/Heteroaryl | Variable | Very High | "Gatekeeper" clash. Can induce "flipped" binding mode.[3] |
Part 4: Experimental Validation Protocols
The "Selectivity Fingerprint" Assay
Do not rely solely on
-
Step 1: Determine
(Dissociation Constant) using a biophysical method (SPR or MST) rather than just enzymatic . This rules out assay interference. -
Step 2: The Gatekeeper Sweep. Test your compound against a panel of kinases with varying gatekeeper residues:
-
Small Gatekeeper (Thr): PAK1, BRAF.
-
Medium Gatekeeper (Met): p38 MAPK, EGFR.
-
Large Gatekeeper (Phe): CDK2.
-
-
Step 3: Calculate the Gini Coefficient for your compound against a broad panel (e.g., KinomeScan). A score > 0.75 indicates high selectivity.
Synthesis of the "Capped" Probe
To quickly test the "Solvent Front" hypothesis (Scenario A), perform this rapid derivatization:
-
Starting Material: 4-(1H-pyrrolo[3,2-b]pyridin-3-yl)piperidine (free amine).
-
Reagents: 2-picolinic acid (1.2 eq), HATU (1.5 eq), DIPEA (3 eq), DMF.
-
Procedure: Stir at RT for 2 hours.
-
Workup: Precipitate with water. The 2-picolyl amide is a "privileged" motif for 4-azaindoles targeting TGF
RI, often boosting potency by 10-fold via His283 interaction [1].
Part 5: Frequently Asked Questions (FAQ)
Q: Why use 4-azaindole instead of the more common 7-azaindole? A: 4-azaindoles often exhibit better aqueous solubility due to the position of the pyridine nitrogen, which is less sterically hindered and more accessible for solvation. Furthermore, the 4-azaindole scaffold presents a different electrostatic potential map, which can avoid "common" off-targets that bind 7-azaindoles (like PIM kinases).
Q: My compound inhibits CDK2. How do I dial this out?
A: CDK2 has a large Phe80 gatekeeper. 4-azaindole inhibitors of TGF
Q: Is the piperidine ring essential? A: Not strictly, but it is highly effective. It acts as a semi-rigid linker that projects substituents into the solvent. Replacing it with a flexible chain (e.g., ethylenediamine) often results in a significant entropy penalty upon binding, reducing potency (loss of ~1-2 kcal/mol binding energy).
References
-
Discovery of 4-Azaindole Inhibitors of TGFβRI. Source: ACS Medicinal Chemistry Letters (2018). Context: Describes the optimization of 4-azaindoles, specifically capping the piperidine/linker to interact with His283 for selectivity. URL:[Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source:[1][4] J-Stage (2017). Context: While focused on 7-azaindole, this review details the "Gatekeeper" and "Solvent Front" strategies applicable to the isomeric 4-azaindole. URL:[Link]
-
Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 (PAK1) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2016). Context: Demonstrates the use of the 4-azaindole scaffold to improve physicochemical properties and selectivity over Group II PAKs. URL:[Link]
Sources
strategies to reduce off-target effects of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
Case ID: #AZA-PIP-004 Topic: Strategies to Reduce Off-Target Effects of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Executive Summary: The "Privileged" but Promiscuous Scaffold
You are likely utilizing 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine (a 5-azaindole derivative) as a lead compound for kinase inhibition (typically ROCK, PKC, or JAK families).
While this scaffold is a "privileged structure" capable of potent ATP-competitive binding, its high ligand efficiency often comes at a cost: promiscuity . The core structure mimics adenosine, allowing it to dock into the hinge region of hundreds of kinases (The Kinome), while the basic piperidine moiety introduces significant risks for hERG channel blockade (cardiotoxicity).
This guide provides actionable, step-by-step strategies to "clean up" your molecule’s pharmacological profile without destroying its potency.
Diagnostic Phase: Identifying Your Off-Target Liability
Before modifying the chemistry, we must diagnose the specific nature of the interference.
Troubleshooting Decision Tree
Figure 1: Diagnostic workflow to categorize off-target effects into kinase promiscuity or ion channel toxicity.
Chemical Biology Solutions (SAR Strategies)
Problem: hERG Inhibition (Cardiotoxicity)
The Root Cause: The secondary amine of the piperidine ring is highly basic (pKa ~9–10). At physiological pH, it is protonated (cationic), which mimics the pharmacophore required to block the hERG potassium channel pore.
Strategy: Modulate Basicity and Lipophilicity To reduce hERG affinity while maintaining target binding, you must lower the pKa of the piperidine nitrogen or mask its charge.
| Strategy | Chemical Modification | Mechanism of Action | Risk |
| Electron Withdrawal | Add a Fluorine atom to the piperidine ring (3-F or 3,3-difluoro). | Inductive effect lowers amine pKa, reducing cation fraction at pH 7.4. | May alter ring conformation. |
| Bioisostere Swap | Replace piperidine with Piperazine or Morpholine .[1] | Lowers pKa significantly (Piperazine pKa ~9.8 → 5.6). | May reduce solubility or potency.[1] |
| Amide Capping | Convert the amine to an Amide or Urea . | Removes basicity entirely; eliminates the cation. | Drastic change in binding mode. |
| Zwitterion | Append a Carboxylic Acid tail.[2] | Creates a neutral zwitterion; reduces lipophilicity (LogD). | Can reduce cell permeability. |
Pro-Tip: If the piperidine nitrogen is essential for a salt bridge in your target kinase (e.g., interacting with Asp/Glu in the active site), do not cap it as an amide. Instead, use the Fluorine strategy to fine-tune the pKa [1, 2].
Problem: Kinase Promiscuity (The "Dirty" Kinome)
The Root Cause: The 5-azaindole core binds the "Hinge Region" of the kinase ATP pocket. This region is highly conserved across the human kinome (500+ kinases), leading to cross-reactivity with CDK2, GSK3β, and PKA.
Strategy: Exploit the "Gatekeeper" and Solvent Front You cannot change the hinge binder (the azaindole) easily, so you must add "decorations" that clash with off-targets but fit your specific target.
-
Target the Gatekeeper Residue:
-
Identify the "Gatekeeper" residue in your target kinase (e.g., Threonine, Methionine, Phenylalanine).
-
Modification: Add a substituent at the 3-position of the azaindole (the piperidine linker) or the 5-position .[3]
-
Logic: If your target has a small gatekeeper (Thr) and the off-target has a large one (Met), adding a bulky group will create a steric clash with the off-target, improving selectivity [3].
-
-
Reach into the Solvent Front:
-
The piperidine ring usually points toward the solvent.
-
Modification: Attach polar tails (e.g., PEG chains, solubilizing groups) to the piperidine nitrogen.
-
Logic: This area is less conserved. Unique interactions here can stabilize the specific kinase conformation you want [4].
-
Experimental Troubleshooting Protocols
Protocol A: Validating On-Target vs. Off-Target Phenotypes
User Question: "I see cell death at 1 µM. Is this due to my target (ROCK) or an off-target?"
The "Rescue" Experiment: Do not rely solely on the inhibitor. You must validate with genetics.
-
Step 1: Treat cells with your inhibitor (IC90 concentration). Observe phenotype (e.g., apoptosis).[4]
-
Step 2: Transfect cells with a Drug-Resistant Mutant of your target kinase.
-
Design: Mutate the Gatekeeper residue to a bulky amino acid (e.g., T -> M) that blocks your drug binding but preserves kinase activity.
-
-
Step 3: Re-treat with the inhibitor.
-
Result A: If the cells survive , the drug was killing them via the target (On-Target).
-
Result B: If the cells still die , the drug is killing them via an off-target mechanism (Off-Target Toxicity) [5].
-
Protocol B: The "Clean" Western Blot
User Question: "My inhibitor suppresses p-Akt, but it's supposed to be a ROCK inhibitor. Why?"
Explanation: This is likely "Retroactivity" or Pathway Crosstalk. Inhibiting a downstream kinase can disrupt negative feedback loops, causing upstream kinases (like Akt) to hyper-activate or collapse.
Troubleshooting Steps:
-
Time-Course Analysis: Measure phosphorylation at 5 min, 30 min, and 24 hours. Off-target binding is usually immediate; feedback loop collapse takes time (hours).
-
Use a Negative Control Compound: Synthesize an N-methylated analog of your azaindole that cannot bind the hinge (steric clash).
-
If this inactive analog still affects p-Akt, the effect is non-specific (e.g., membrane disruption or aggregation).
-
Visualizing the Optimization Workflow
Figure 2: Iterative Medicinal Chemistry workflow for transforming the raw scaffold into a selective probe.
Frequently Asked Questions (FAQ)
Q: Can I use this scaffold for in vivo mouse studies? A: Proceed with caution. The piperidine nitrogen often leads to high volume of distribution (Vd) and accumulation in lysosomes (lysosomotropism).
-
Recommendation: Formulation is key. Use a cyclodextrin-based vehicle (e.g., Captisol) to prevent aggregation. Check for QT prolongation in a telemetry model before efficacy studies.
Q: My compound is fluorescent. Does this affect my assays? A: Yes, azaindoles can be intrinsically fluorescent.
-
Fix: If you are using a fluorescence polarization (FP) or FRET assay, run an "interference control" (compound + buffer only). If the compound fluoresces at the assay wavelength, switch to a radiometric assay (e.g., 33P-ATP) or a mobility shift assay (Caliper/LabChip).
Q: Why does the 4-position piperidine isomer matter? A: The 4-position linkage provides a specific vector that extends the piperidine out of the ATP pocket towards the solvent. Changing to a 3-position linkage would twist the molecule, likely destroying affinity for your primary target but potentially altering the off-target profile completely.
References
-
Strategies for the design of selective protein kinase inhibitors. Mini Rev Med Chem. (2008).[5] Discusses hERG avoidance and gatekeeper strategies.
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. (2024).[1][6] Detailed analysis of pKa modulation in piperidines.
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Expert Opin Drug Discov. (2016).[6][7][8] Explains the use of gatekeeper residues for selectivity.
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. Eur J Med Chem. (2023).[8][9][10][11][12] Comprehensive SAR on the azaindole scaffold.
-
Chemical genetic strategy for targeting protein kinases. PNAS. (2005).[13] Describes the "Rescue" experiment methodology using drug-resistant alleles.
Sources
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- 4. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Improving the Metabolic Stability of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine Compounds
Welcome to the technical support center for researchers engaged in the development of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-based compounds. This guide provides in-depth, field-proven insights into diagnosing and overcoming common metabolic stability challenges associated with this important chemical scaffold. Our goal is to empower you with the knowledge to rationally design and synthesize molecules with optimized pharmacokinetic profiles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the metabolic liabilities of the 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine scaffold.
Q1: What is metabolic stability, and why is it a critical parameter for this compound series?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.[1][2] It is a critical parameter because it directly influences a drug's pharmacokinetic profile, including its in-vivo half-life (t1/2), intrinsic clearance (CLint), and oral bioavailability.[2] Compounds with poor metabolic stability are rapidly cleared from the body, often requiring higher or more frequent doses, which can lead to undesirable side effects and a narrow therapeutic window.[3][4] For the 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine series, which often targets kinases or other intracellular proteins, achieving sufficient plasma and tissue exposure is paramount for efficacy.[5][6]
Q2: What are the primary metabolic pathways for the 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine scaffold?
A2: The scaffold presents several potential "soft spots" for metabolism. The primary pathways involve Phase I oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes.[7][8] Key vulnerabilities include:
-
Oxidation of the Piperidine Ring: Saturated heterocycles are prone to oxidation at the carbons alpha to the nitrogen atom.[9] This can lead to hydroxylation or further oxidation, potentially resulting in ring-opening or aromatization to a pyridinium-like metabolite.[10][11]
-
Oxidation of the Pyrrolopyridine Core: The electron-rich pyrrole moiety is susceptible to CYP-mediated oxidation, which can lead to hydroxylated metabolites.[9][12] The pyridine ring can also undergo oxidation.
-
N-Oxidation: The nitrogen atoms in both the piperidine and pyrrolopyridine rings can be oxidized by Flavin-containing Monooxygenases (FMOs) or CYPs.[13]
-
Phase II Conjugation: Following initial oxidation, the newly formed hydroxyl groups can be conjugated with endogenous molecules like glucuronic acid by UDP-glucuronosyltransferases (UGTs) to facilitate excretion.[1][13]
Caption: Potential metabolic pathways for the core scaffold.
Q3: Which enzyme families are primarily responsible for the metabolism of these compounds?
A3: The Cytochrome P450 (CYP) superfamily of enzymes is the primary driver of Phase I metabolism for a vast number of drugs, and this scaffold is no exception.[8][14] While multiple isoforms can contribute, enzymes from the CYP3A, CYP2D6, and CYP2C families are responsible for metabolizing the majority of small molecule drugs.[15][16] It is crucial to identify which specific CYP isoform(s) metabolize your compound to anticipate potential drug-drug interactions (DDIs) and to understand inter-species differences in metabolism.[2][16]
Q4: What is the difference between a liver microsomal assay and a hepatocyte assay for determining metabolic stability?
A4: Both are essential in vitro tools, but they model different aspects of liver metabolism.
-
Liver Microsomal Assays: Use subcellular fractions (microsomes) isolated from liver cells, which are rich in Phase I enzymes like CYPs and FMOs.[1][17] They are cost-effective, high-throughput, and excellent for early-stage screening to rank compounds based on their susceptibility to oxidative metabolism.[17][18]
-
Hepatocyte Assays: Use intact, cryopreserved liver cells. These assays provide a more comprehensive picture as they contain the full complement of metabolic machinery, including both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and active transporter proteins.[19][20][21] They are generally considered more predictive of in vivo human hepatic clearance.[18][20]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental issues encountered during the development of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine compounds.
Issue 1: My compound shows high intrinsic clearance (e.g., CLint > 100 µL/min/mg) in the human liver microsomal (HLM) assay.
-
Diagnostic Approach: High clearance in microsomes strongly suggests a liability to Phase I oxidative metabolism. The first step is to identify the exact site of metabolism, or "soft spot".
-
Perform a Metabolite Identification (MetID) Study: Incubate a higher concentration of your compound with liver microsomes (or hepatocytes) for a longer duration. Analyze the resulting mixture using high-resolution LC-MS/MS to identify the masses of potential metabolites (e.g., M+16 for hydroxylation, M-2 for dehydrogenation/aromatization).[4][22]
-
Use In Silico Prediction Tools: Computational models can predict likely sites of metabolism based on the reactivity of different positions on the molecule, helping to guide your MetID analysis.[7][23][24]
-
-
Solution Workflow:
-
If metabolism is on the piperidine ring:
-
Block with Fluorine: Replace metabolically labile C-H bonds with C-F bonds. The high strength of the C-F bond makes it resistant to CYP-mediated cleavage.[10][25] For example, consider synthesizing 3,3-difluoro or 4,4-difluoro piperidine analogs.
-
Introduce Steric Hindrance: Place a small, sterically hindering group like a methyl or cyclopropyl group adjacent to the metabolic soft spot to block the enzyme's active site access.[10][26]
-
-
If metabolism is on the pyrrolopyridine core:
-
Introduce Electron-Withdrawing Groups: Adding groups like fluorine or a nitrile to the aromatic core can decrease its electron density, making it less susceptible to oxidation.[3]
-
Bioisosteric Replacement: Consider replacing the pyrrole nitrogen with another atom or group if tolerated by the target, or swapping the entire pyrrolopyridine core for a more stable heterocycle, provided the key pharmacophore interactions are maintained.[26][27][28]
-
-
If the issue is high lipophilicity (typically LogD > 3.5):
-
Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic clearance.[9] Introduce polar functional groups (e.g., a hydroxyl, small amide, or sulfone) at positions that do not interfere with target binding to lower the LogD.
-
-
Issue 2: I'm observing a significant discrepancy between human and rat microsomal stability data.
-
Possible Cause: This is a common and expected issue. There are significant species-specific differences in the expression levels and substrate specificities of CYP450 enzymes.[18] A compound stable in rat liver microsomes (RLM) may be rapidly metabolized in human liver microsomes (HLM), or vice-versa.
-
Solution:
-
Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2D6, rCYP2C9) to pinpoint which specific isoform(s) are responsible for metabolizing your compound.
-
Chemical Inhibition Studies: Incubate your compound in pooled HLM in the presence of known, specific inhibitors for major CYP isoforms (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6). A significant reduction in metabolism in the presence of a specific inhibitor confirms the involvement of that enzyme.[11]
-
Cross-Species Comparison: Once the primary human metabolizing enzyme is identified, you can select preclinical species (e.g., mouse, dog, monkey) whose CYP orthologs better mimic the human metabolism of your compound for more predictive pharmacokinetic and toxicology studies.[18]
-
Section 3: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This protocol provides a standardized workflow for determining the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), e.g., from 150 donors (available from commercial vendors)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A/B)
-
Positive Control Compounds: Verapamil (high clearance), Diazepam (low clearance)
-
Internal Standard (IS) solution in Acetonitrile (a structurally similar, stable compound not found in the matrix)
-
96-well incubation and collection plates
Workflow:
Caption: Standard workflow for a microsomal stability assay.
Procedure:
-
Preparation: Prepare the incubation mixture by adding HLM to the potassium phosphate buffer to a final concentration of 0.5 mg/mL. Pre-warm at 37°C.
-
Compound Addition: Add the test compound to the HLM mixture to a final concentration of 1 µM. Include wells for positive controls and a vehicle control (DMSO only). Pre-incubate for 5 minutes at 37°C.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system. The time of this addition is T=0.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture into a collection plate containing ice-cold acetonitrile with the internal standard to quench the reaction.[17]
-
Sample Processing: Centrifuge the collection plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Monitor the disappearance of the parent compound over time by measuring the peak area ratio (Parent Compound / Internal Standard).
-
Data Analysis:
-
Plot the natural log of the percent remaining of the test compound versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k [20]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t1/2) x (Incubation Volume / mg Microsomal Protein) [20]
-
Section 4: Data Interpretation & Strategic Modifications
The following table presents hypothetical data for a parent compound and its analogs, illustrating the impact of common structural modifications on metabolic stability.
Table 1: Impact of Structural Modifications on Metabolic Stability
| Compound ID | Modification | t1/2 (min, HLM) | CLint (µL/min/mg) | LogD (pH 7.4) |
| Parent-01 | None | 8 | 173 | 3.8 |
| Analog-02 | 4,4-difluoro on piperidine | 45 | 31 | 3.6 |
| Analog-03 | Methyl group on pyrrole | 12 | 115 | 4.1 |
| Analog-04 | Pyridine replaced phenyl on a substituent | 30 | 46 | 3.1 |
Analysis of Trends:
-
Analog-02 vs. Parent-01: The introduction of gem-difluoro groups on the piperidine ring significantly increased the half-life and reduced clearance.[10] This strongly suggests that the C4 position of the piperidine was a primary metabolic hotspot.
-
Analog-03 vs. Parent-01: Adding a methyl group to the pyrrole ring provided a modest improvement, indicating this might be a secondary site of metabolism or that the increased lipophilicity partially offset the benefit of blocking one site.
-
Analog-04 vs. Parent-01: Replacing a distal phenyl group with a pyridine (a bioisosteric replacement) lowered lipophilicity and substantially improved metabolic stability, a common strategy for reducing CYP metabolism.[26][27]
By systematically applying these diagnostic and synthetic strategies, researchers can effectively mitigate metabolic liabilities, paving the way for the development of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine compounds with drug-like pharmacokinetic properties.
References
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Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT. [Link]
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Johnson, T. A., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020. [Link]
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IJPPR. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. IJPPR. [Link]
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Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]
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Pelkonen, O., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Fundamental & Clinical Pharmacology, 20(4), 317-331. [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. SpiroChem. [Link]
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Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
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NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]
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Patsnap. (2025, May 21). What is the role of bioisosterism in drug design? Patsnap Synapse. [Link]
-
Sharma, A., et al. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]
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PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Wang, L., et al. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721-736. [Link]
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Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
-
University of Waterloo. (n.d.). Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
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Barlaam, B., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2235-2247. [Link]
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AZoNetwork. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. [Link]
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Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Xenobiotica, 35(5), 459-474. [Link]
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Zhou, D., et al. (2006). Comparison of methods for the prediction of the metabolic sites for CYP3A4-mediated metabolic reactions. Drug Metabolism and Disposition, 34(6), 962-971. [Link]
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ResearchGate. (2025, August 9). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. [Link]
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Catalano, A., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Biomedicines, 11(5), 1436. [Link]
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ACS Publications. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]
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springermedizin.de. (n.d.). Role of cytochrome P450 in drug interactions. [Link]
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Kivisto, K. T., et al. (1995). The role of human cytochrome P450 enzymes in the metabolism of anticancer agents: implications for drug interactions. British Journal of Clinical Pharmacology, 40(6), 523-530. [Link]
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Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]
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MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]
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Validation & Comparative
comparative bioactivity analysis of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine analogs
Executive Summary
The 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine scaffold represents a critical bioisostere of the classic indole-3-piperidine moiety found in drugs like Naratriptan and various kinase inhibitors.[1] By introducing a nitrogen atom at the 4-position of the indole ring (creating a 4-azaindole ), medicinal chemists can significantly modulate lipophilicity (LogD), aqueous solubility, and hydrogen bond donor/acceptor profiles without altering the core binding vector.
This guide provides a technical comparison of this scaffold against its 7-azaindole and indole counterparts, focusing on its application in Protein Kinase D (PKD1) and Rho-associated Kinase (ROCK) inhibition.[1] We present experimental data, synthesis protocols, and mechanistic insights to support lead optimization efforts.
Scaffold Architecture & SAR Analysis
The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core differs electronically from the more common 7-azaindole (pyrrolo[2,3-b]pyridine).[1]
-
4-Azaindole: The pyridine nitrogen is at position 4.[1] This creates a unique H-bond acceptor vector pointing "up" relative to the pyrrole NH, often interacting with the "gatekeeper" residues in kinase hinges.
-
7-Azaindole: The nitrogen is at position 7.[1][2][3] This mimics the N-7 of adenine, making it a "privileged" scaffold for ATP-competitive inhibition (e.g., Vemurafenib).
-
Indole: High lipophilicity; often requires metabolic blocking groups.[1]
Comparative Physicochemical Profile
| Property | Indole (Ref) | 4-Azaindole (Target) | 7-Azaindole (Alt) | Impact on Bioactivity |
| H-Bond Acceptors | 0 (Ring) | 1 (N-4) | 1 (N-7) | N-4 allows unique hinge binding modes unavailable to indoles.[1] |
| pKa (Conj. Acid) | -2.4 | ~4.0 | ~4.6 | 4-Azaindole is less basic than 7-azaindole, affecting lysosomal trapping.[1] |
| Aqueous Solubility | Low | Moderate | High | Azaindoles significantly improve solubility over indoles.[1] |
| Metabolic Stability | Low (C-3 oxidation) | High | High | Pyridine ring deactivates the system against oxidative metabolism.[1] |
Case Study: Selective PKD1 Inhibition (Compound 139)[4]
While 7-azaindoles are famous for JAK inhibition, the 4-azaindole scaffold has demonstrated superior selectivity for Protein Kinase D1 (PKD1) , a target implicated in cardiac hypertrophy and cancer cell proliferation.
Lead Compound Profile: "Compound 139"
-
Structure: 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine[1][4]
-
Key Interaction: The N-4 nitrogen forms a critical water-mediated or direct H-bond with Lys612 or the hinge region, distinguishing it from PKC isoforms.[1]
Experimental Bioactivity Data
The following data compares "Compound 139" (4-azaindole) against standard non-selective kinase inhibitors.
| Compound | Scaffold | Target | IC50 (nM) | Selectivity (PKD1 vs PKCα) |
| Compound 139 | 4-Azaindole | PKD1 | 16.8 | > 100-fold |
| Compound 122 | 4,7-Diazaindole | PKD1 | ~50 | Moderate |
| GF109203X | Bisindolylmaleimide | PKC (Pan) | 10 (PKC) | Non-selective |
| Fasudil | Isoquinoline | ROCK | 1,900 | Low (ROCK selective) |
Insight: The 4-azaindole scaffold provides a "Goldilocks" zone for PKD1 selectivity.[1] Removing the N-4 (reverting to indole) results in loss of potency, while adding N-7 (diazaindole) reduces selectivity against CAMK family kinases.[1]
Visualizations
Structure-Activity Relationship (SAR) Map
This diagram illustrates how modifications to the 4-azaindole core drive selectivity between PKD1, ROCK, and JAK kinases.
Caption: SAR map highlighting the critical role of the N-4 nitrogen in driving PKD1 selectivity over JAK pathways.
PKD1 Signaling & Inhibition Pathway
Understanding the downstream effects of inhibiting PKD1 with 4-azaindole analogs.[1]
Caption: Mechanism of action for 4-azaindole inhibitors blocking the PKC-PKD1 axis to prevent hypertrophy.[1]
Experimental Protocols
Synthesis of 3-(Piperidin-4-yl)-1H-pyrrolo[3,2-b]pyridine
This protocol describes the installation of the piperidine ring onto the 4-azaindole core, a challenging step due to the electron-deficient nature of the pyridine ring.[1]
Reagents:
-
1H-pyrrolo[3,2-b]pyridine (CAS: 272-49-1)[1]
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Palladium on Carbon (Pd/C, 10%)
-
Hydrogen gas (
)
Step-by-Step Methodology:
-
Condensation: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) and 4-piperidone (2.0 eq) in MeOH. Add KOH (3.0 eq).
-
Reflux: Heat the mixture to reflux (65°C) for 12–18 hours. The reaction forms the 3-(1,2,3,6-tetrahydropyridin-4-yl) intermediate (olefin).[1]
-
Workup: Cool to RT. Concentrate in vacuo.[1] Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over
, and concentrate. -
Hydrogenation: Dissolve the crude olefin in MeOH. Add 10% Pd/C (10 wt%).
-
Reduction: Stir under
atmosphere (balloon pressure, ~1 atm) for 16 hours at RT. -
Purification: Filter through Celite to remove catalyst. Purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).
-
Validation: Confirm structure via 1H-NMR. The methine proton of the piperidine at C-4 should appear as a multiplet around 2.8–3.0 ppm.
Radiometric PKD1 Kinase Assay
To validate the bioactivity of the synthesized analogs.
-
Enzyme Prep: Recombinant human PKD1 (active).
-
Substrate: Peptide substrate (e.g., KKLNRTLSVA).
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
, 1 mM EGTA, 2 mM DTT. -
Procedure:
-
Incubate PKD1 (5-10 nM) with the test compound (serial dilution in DMSO) for 10 min.
-
Initiate reaction by adding ATP (10 µM active + [
-33P]ATP tracer) and substrate (30 µM).[1] -
Incubate at 30°C for 30 minutes.
-
Stop reaction by spotting onto P81 phosphocellulose paper.[1]
-
Wash paper 3x with 0.75% phosphoric acid.[1]
-
Quantify radioactivity via scintillation counting.[1]
-
-
Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response equation to calculate IC50.[1]
References
-
Tandon, M., et al. (2012). "A Targeted Library Screen Reveals a New Inhibitor Scaffold for Protein Kinase D." PLoS ONE, 7(9), e44653.
-
Laufer, S., et al. (2016). "Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(15), 3588-3595.
-
Popowycz, F., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19935-19979.
-
Sharlow, E.R., et al. (2012). "Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions." Journal of Medicinal Chemistry, 55(15), 6643–6654.
-
PubChem. (2025).[1] "Compound Summary: 5-(N-[3-thiophenecarbonyl]amino)-3-(1-methylpiperidin-4-yl)pyrrolo[3,2-b]pyridine."[1] National Library of Medicine.
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Comparative Benchmarking Guide: 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine vs. Standard-of-Care (SoC) in Oncology
Executive Summary
This guide outlines the technical framework for benchmarking 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine (hereafter referred to as PP-Pip-01 ) against clinical Standards of Care (SoC). Based on the structural pharmacology of the pyrrolo[3,2-b]pyridine scaffold (an isomer of the 7-azaindole found in FDA-approved drugs), this compound is best positioned as a Type I/II Kinase Inhibitor candidate, likely targeting CSF-1R (FMS) or c-Kit/VEGFR pathways.
The primary objective of this benchmarking campaign is to validate PP-Pip-01 as a "scaffold-hop" superior to Pexidartinib (PLX3397) or Sorafenib , focusing on potency, selectivity, and metabolic stability.
Strategic Comparator Selection
To establish scientific validity, the choice of SoC must be mechanistically grounded.
| Comparator | Mechanism of Action | Rationale for Selection |
| Pexidartinib (PLX3397) | CSF-1R, c-Kit, FLT3 Inhibitor | Primary SoC. Structurally homologous (7-azaindole core vs. 4-azaindole of PP-Pip-01). Used to benchmark biochemical potency and selectivity.[1][2][3] |
| Sorafenib | Multi-kinase (VEGFR, BRAF, CRAF) | Secondary SoC. Referenced in literature for pyrrolo[3,2-b]pyridine benchmarking in melanoma/solid tumor models. |
| Imatinib | BCR-ABL, c-Kit, PDGFR | Sensitivity Control. Used specifically if benchmarking in CML or GIST models to assess overcoming resistance mutations. |
Module A: Biochemical Potency & Kinase Selectivity
Objective: Determine intrinsic affinity (
Experimental Protocol: FRET-Based Kinase Assay
Causality: We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard radiometric assays to minimize radioactive waste and allow for kinetic readouts (residence time).
Workflow:
-
Reagents: Recombinant human CSF-1R (cytoplasmic domain), AlexaFluor 647-labeled ATP tracer, and Eu-labeled anti-GST antibody.
-
Compound Prep: Serial dilution of PP-Pip-01 and Pexidartinib (10 mM DMSO stock) into 384-well plates (1 nM to 10 µM).
-
Reaction: Incubate kinase + antibody + tracer + compound for 60 min at RT.
-
Detection: Measure fluorescence ratio (665 nm/615 nm) on a multimode plate reader (e.g., EnVision).
-
Validation: Z-factor must be > 0.5. Pexidartinib
should fall within 10–20 nM.
Visualization: Target Signaling Pathway
The following diagram illustrates the CSF-1R signaling cascade, highlighting the intervention point for PP-Pip-01.
Figure 1: Mechanism of Action. PP-Pip-01 competes with ATP at the CSF-1R kinase domain, blocking downstream PI3K/AKT and MAPK survival signaling.
Module B: Cellular Efficacy & Phenotypic Screening
Objective: Differentiate PP-Pip-01 from SoC based on cellular permeability and off-target cytotoxicity.
Cell Models[2]
-
M-NFS-60: Murine myelogenous leukemia cells (CSF-1 dependent). Gold standard for on-target efficacy.
-
A375: Human melanoma (BRAF V600E). Used to benchmark against Sorafenib.
-
HepG2: Human hepatocyte carcinoma. Used for off-target cytotoxicity screening.
Protocol: Cell Viability (ATP-Glo)
-
Seeding: Plate 2,000 cells/well in 96-well opaque plates. Allow 24h attachment.
-
Treatment: Treat with PP-Pip-01 vs. Pexidartinib (9-point dose response, 0.1 nM – 10 µM) for 72 hours.
-
Readout: Add CellTiter-Glo reagent (Promega). Lyse for 10 min. Read luminescence.
-
Data Analysis: Calculate
(Growth Inhibition 50%).-
Success Criterion:PP-Pip-01
< 100 nM in M-NFS-60 cells. -
Selectivity Index (SI):
(HepG2) / (M-NFS-60). Target SI > 50.
-
Module C: In Vivo Efficacy (Xenograft Models)
Objective: Assess Tumor Growth Inhibition (TGI) and Pharmacokinetics (PK).
Experimental Design (M-NFS-60 Xenograft)
-
Host: NOD/SCID mice (Immunocompromised).
-
Groups (n=10/group):
-
Vehicle Control (0.5% CMC/0.1% Tween 80).
-
Pexidartinib (SoC): 40 mg/kg, QD, Oral Gavage.
-
PP-Pip-01 (Low Dose): 10 mg/kg, QD.
-
PP-Pip-01 (High Dose): 40 mg/kg, QD.
-
Protocol Steps
-
Inoculation: Inject
cells subcutaneously into the right flank. -
Staging: Randomize mice when tumors reach 100–150 mm³.
-
Dosing: Administer treatment for 21 days.
-
Measurement: Measure tumor volume (TV) twice weekly using calipers:
. -
Calculation:
Visualization: Benchmarking Workflow
The following diagram details the critical path for validating PP-Pip-01.
Figure 2: Preclinical Benchmarking Workflow. A stage-gate process ensures only compounds meeting potency thresholds proceed to in vivo testing.
Data Reporting & Interpretation
When publishing your comparison, organize data into the following comparative matrix:
| Metric | PP-Pip-01 (Candidate) | Pexidartinib (SoC) | Interpretation |
| Enzymatic | Data Required | ~13 nM (CSF-1R) | Lower is better. <10 nM suggests superior potency.[1] |
| Cellular | Data Required | ~200–400 nM | Assess membrane permeability correlation. |
| Microsomal Stability ( | Data Required | ~45 min (Human) | Higher indicates better oral bioavailability potential. |
| In Vivo TGI (%) | Data Required | ~60–80% | Must be statistically non-inferior (p>0.05) or superior. |
Critical Analysis Note
If PP-Pip-01 shows lower enzymatic potency but higher cellular efficacy than the SoC, investigate transporter-mediated uptake or lysosomal trapping (common in piperidine-containing compounds). Conversely, if enzymatic potency is high but cellular efficacy is low, optimize lipophilicity (LogD) to improve membrane permeability.
References
-
Tap, W. D., et al. (2015). "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine. Link
-
Patwardhan, P. P., et al. (2016). "Sustained inhibition of receptor tyrosine kinases by Pexidartinib leads to superior efficacy." British Journal of Cancer. Link
-
Gingrich, D. E., et al. (2003). "Pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FMS kinase." Journal of Medicinal Chemistry. Link
-
Wu, X. Y., et al. (2013). "Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors." International Journal of Molecular Sciences. Link
-
Wilhelm, S. M., et al. (2004). "BAY 43-9006 (Sorafenib) exhibits broad spectrum oral antitumor activity." Cancer Research. Link
Sources
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Head-to-Head Battle of Isomers: Unveiling the Therapeutic Potential of 1H-pyrrolo[3,2-b]pyridine and 1H-pyrrolo[3,2-c]pyridine Scaffolds
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the privileged heterocyclic structures, azaindoles, bioisosteres of the endogenous indole nucleus, have garnered significant attention.[1][2] The strategic placement of a nitrogen atom in the benzene ring of the indole core can profoundly influence the physicochemical and pharmacological properties of the resulting molecule, offering opportunities to fine-tune drug-like characteristics and enhance biological activity.[3] This guide provides an in-depth, head-to-head comparison of two prominent azaindole isomers: 1H-pyrrolo[3,2-b]pyridine (4-azaindole) and 1H-pyrrolo[3,2-c]pyridine (5-azaindole) . By delving into their synthesis, physicochemical properties, and biological activities, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically leverage these scaffolds in their therapeutic programs.
At a Glance: Key Differences and Structural Nuances
The core distinction between 1H-pyrrolo[3,2-b]pyridine and 1H-pyrrolo[3,2-c]pyridine lies in the position of the nitrogen atom within the pyridine ring relative to the fused pyrrole ring. This seemingly subtle architectural alteration has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates its interaction with biological targets.
| Feature | 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) | 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) |
| Structure | ![]() | ![]() |
| Nitrogen Position | Nitrogen at position 4 | Nitrogen at position 5 |
| Key Attributes | Often associated with improved efficacy in certain biological assays compared to indole.[2] | Frequently demonstrates significantly enhanced aqueous solubility and metabolic stability.[2] |
The Synthetic Landscape: Navigating the Routes to Core Scaffolds
The construction of the 1H-pyrrolo[3,2-b]pyridine and 1H-pyrrolo[3,2-c]pyridine ring systems can be achieved through various synthetic strategies, typically involving the annulation of a pyrrole ring onto a pre-existing pyridine or vice versa. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Synthesis of 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) Derivatives
A versatile approach to substituted 4-azaindoles often employs the Fischer indole synthesis or modifications thereof. One illustrative pathway involves the synthesis of a 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile intermediate, which can then be further elaborated.[4]
Synthesis of 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) Derivatives
The synthesis of the 5-azaindole scaffold can be approached from a substituted pyridine precursor. A common strategy involves the construction of the pyrrole ring onto a functionalized pyridine. For instance, a multi-step sequence starting from a commercially available 2-bromo-5-methylpyridine can yield the desired 1H-pyrrolo[3,2-c]pyridine core.[1][5]
Physicochemical Properties: A Tale of Two Isomers
The position of the nitrogen atom significantly impacts the physicochemical properties of these scaffolds, which are critical determinants of a drug candidate's pharmacokinetic profile.
| Property | 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) | 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) | Rationale for Difference |
| Aqueous Solubility | Generally lower than 5-azaindole | Significantly enhanced solubility compared to indole and other azaindole isomers.[2] | The nitrogen at position 5 in 5-azaindole can act as a hydrogen bond acceptor, improving interactions with water molecules. |
| Lipophilicity (LogP) | Generally higher | Generally lower | The increased polarity due to the additional nitrogen atom in the pyridine ring tends to decrease lipophilicity. |
| Metabolic Stability | Variable, can be improved with substitution | Often shows enhanced metabolic stability.[2] | The position of the nitrogen can influence the molecule's susceptibility to metabolic enzymes like cytochrome P450s. |
| pKa | The pyridine nitrogen is basic. | The pyridine nitrogen is basic. | The basicity of the pyridine nitrogen will differ slightly between the two isomers due to the influence of the fused pyrrole ring, which can affect salt formation and solubility. |
Head-to-Head Biological Activity: A Comparative Analysis
Both 4-azaindole and 5-azaindole scaffolds have been extensively explored as core structures in the development of inhibitors for a variety of biological targets, most notably protein kinases. The choice between these two isomers can lead to significant differences in potency, selectivity, and overall pharmacological profile.
Kinase Inhibition: A Privileged Scaffold in Oncology
Azaindoles are recognized as privileged scaffolds for kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket.[6]
A comparative study on a series of p21-activated kinase-1 (PAK1) inhibitors demonstrated that the replacement of an indole core with a 4-azaindole scaffold resulted in equipotent PAK1 inhibition but with a twofold improvement in cellular potency.[7] Furthermore, the 4-azaindole analogs exhibited enhanced permeability, improved aqueous solubility, and lower plasma protein binding compared to their indole counterparts.[7]
In another study focusing on Cdc7 kinase inhibitors, a 5-azaindole derivative was explored.[6] While this specific derivative did not show improved activity, the study highlighted that other isomeric azaindoles, including 4-azaindoles, generally displayed lower inhibitory activity and selectivity in that particular chemical series.[6] This underscores the target- and compound-specific nature of the optimal azaindole isomer.
Anticancer Activity: Beyond Kinase Inhibition
The anticancer potential of both scaffolds extends beyond kinase inhibition. Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed and synthesized as colchicine-binding site inhibitors, demonstrating potent antiproliferative activities against various cancer cell lines.[1] For instance, certain 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives exhibited IC50 values in the nanomolar range against HeLa, SGC-7901, and MCF-7 cancer cell lines.[1]
While direct comparative studies against the same non-kinase anticancer targets are less common, the literature suggests that both scaffolds are fertile ground for the discovery of novel cytotoxic agents.
Experimental Protocols
To facilitate the practical application of the information presented, we provide representative, step-by-step experimental protocols for the synthesis of a key intermediate for each scaffold and a general protocol for a common biological assay.
Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (A 5-Azaindole Intermediate)
This protocol is adapted from a published procedure.[5]
Materials:
-
2-bromo-5-methylpyridine
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Fuming nitric acid
-
Sulfuric acid
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-dimethylformamide (DMF)
-
Iron powder
-
Acetic acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Step 1: Oxidation. To a solution of 2-bromo-5-methylpyridine in DCM, add m-CPBA portion-wise at 0 °C. Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC). Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-5-methylpyridine-1-oxide.
-
Step 2: Nitration. Add the 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Stir the reaction mixture at room temperature for the specified time. Pour the mixture onto ice and neutralize with a suitable base. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.
-
Step 3: Enamine Formation. Dissolve the 2-bromo-5-methyl-4-nitropyridine 1-oxide in DMF and add DMF-DMA. Heat the reaction mixture. After cooling, the intermediate enamine can be isolated.
-
Step 4: Reductive Cyclization. To a solution of the enamine intermediate in acetic acid, add iron powder. Heat the mixture. After the reaction is complete, filter the mixture and concentrate the filtrate. Purify the residue by silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: In Vitro Antiproliferative MTT Assay
This is a general protocol to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Outlook
The head-to-head comparison of 1H-pyrrolo[3,2-b]pyridine and 1H-pyrrolo[3,2-c]pyridine reveals that both are exceptionally valuable scaffolds in medicinal chemistry, each with its own distinct advantages.
-
1H-pyrrolo[3,2-b]pyridine (4-Azaindole) often provides a platform for achieving high biological potency and can offer improved cellular activity over the parent indole scaffold.
-
1H-pyrrolo[3,2-c]pyridine (5-Azaindole) frequently imparts superior physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are critical for developing orally bioavailable drugs.
The choice between these two isomers is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program. If the primary challenge is to enhance potency against a particular target, the 4-azaindole scaffold may be a more promising starting point. Conversely, if overcoming pharmacokinetic hurdles like poor solubility or rapid metabolism is the main objective, the 5-azaindole isomer presents a compelling alternative.
Future research should focus on more systematic and direct comparative studies of these and other azaindole isomers against a broader range of biological targets. Such investigations, coupled with advanced computational modeling, will further elucidate the structure-activity and structure-property relationships, enabling a more rational and predictive approach to the design of next-generation therapeutics based on these privileged scaffolds.
References
Click to expand
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
-
Kumar, A., & Agarwal, R. (2022). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 134(1), 1-23. [Link]
-
Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
-
Firczuk, M., Golec, J., Hewitt, D., Johnson, C., Jones, A., Jones, C., ... & Lyons, J. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 56(23), 9541-9555. [Link]
-
Reddy, T. S., Kumar, M. S., & Reddy, C. S. (2020). Synthesis 1H‐pyrrolo[3,2‐b]pyridine‐3‐carbonitrile intermediate (4). ResearchGate. [Link]
-
Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. (Master's thesis, Graz University of Technology). [Link]
-
Joseph, B., & Mérour, J. Y. (2012). Synthesis and biological evaluation of 2,3-bis (het) aryl-4-azaindole derivatives as protein kinase inhibitors. MedChemComm, 3(7), 846-850. [Link]
-
Lee, W., Boggs, J., Chen, H., Chen, Z., Crawford, J. J., He, X., ... & Williams, S. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568-3572. [Link]
-
Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]
-
Popa, M. L., & Caira, M. R. (2022). Recent Advances in the Synthesis and Properties of 4-, 5-, 6-or 7-Azaindoles. In Fused Pyrrolo-pyridines and Pyrrolo-(iso)quinoline as Anticancer Agents. IntechOpen. [Link]
-
Sharma, N., Kumar, P., & Singh, R. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]
-
Ganesh, T. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(28), 5766-5783. [Link]
-
Kumar, M. S., Reddy, T. S., & Reddy, C. S. (2021). Synthesis and biological evaluation of 1, 3, 4-oxadiazole linked azaindole derivatives as anticancer agents. Polycyclic Aromatic Compounds, 41(5), 1018-1029. [Link]
-
Fengchen. (2026, January 26). Understanding 5-Azaindole: Properties, Synthesis, and Market Insights. Fengchen. [Link]
-
Pinto, D. C., Silva, A. M., & Santos, C. M. (2021). Synthesis, Characterization and Preliminary Antibacterial Evaluation against Staphylococcus aureus of a New 2, 4, 5-Tri (hetero) arylimidazole Derivative Based on Azaindole Heterocycle. Chemistry Proceedings, 8(1), 93. [Link]
-
Zhang, Y., Wang, C., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 793. [Link]
-
Beaumont, S., Bures, F., & Tissot, M. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza) Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-22. [Link]
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- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
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evaluating the therapeutic index of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine vs existing drugs
The following guide evaluates the therapeutic index of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine (hereafter referred to as the 4-Azaindole-Piperidine Scaffold or 4-APP ), comparing it against established standards in the serotonin (5-HT) receptor agonist class, specifically Triptans (e.g., Sumatriptan) and Ditans (e.g., Lasmiditan).
This analysis focuses on its pharmacological potential as a vessel-sparing anti-migraine agent (5-HT1F agonist) and CNS modulator (5-HT1B agonist), synthesizing data from medicinal chemistry literature regarding the pyrrolo[3,2-b]pyridine pharmacophore.
Executive Summary
The search for safer anti-migraine therapies has shifted from vasoconstrictive 5-HT1B/1D agonists (Triptans) to neurally active, non-vasoconstrictive 5-HT1F agonists (Ditans). The 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine (4-APP) scaffold represents a critical "privileged structure" in this evolution.
Unlike the indole core of Sumatriptan, the pyrrolo[3,2-b]pyridine (4-azaindole) core offers distinct electronic properties that can be tuned to maximize 5-HT1F affinity while minimizing 5-HT1B binding. This guide demonstrates that while Triptans exhibit a narrow Therapeutic Index (TI) due to cardiovascular liability, the 4-APP scaffold—when optimized (e.g., as seen in CP-93,129 analogs)—can achieve a TI comparable to or exceeding Lasmiditan, primarily by retaining high CNS penetrability with reduced off-target vasoconstriction.
Molecular Profile & Mechanism of Action[1]
The Molecule: 4-APP
-
Chemical Name: 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
-
Core Scaffold: 4-Azaindole (Pyrrolo[3,2-b]pyridine).
-
Structural Significance: It is the saturated bioisostere of CP-93,129 (a tetrahydropyridine derivative). The saturation of the piperidine ring often improves metabolic stability and selectivity profiles compared to the unsaturated precursors.
-
Primary Target: 5-HT1F Receptor (Gi/o-coupled).
-
Secondary Target: 5-HT1B Receptor (Gi/o-coupled).
Mechanism of Action (Migraine Context)
The therapeutic goal is to inhibit the release of Calcitonin Gene-Related Peptide (CGRP) from the Trigeminal Ganglion without constricting coronary arteries.
-
Therapeutic Pathway (5-HT1F): Activation of 5-HT1F receptors on trigeminal nerve endings
G i/o activation Inhibition of Adenylyl Cyclase Reduced cAMP Blockade of CGRP release Pain Relief . -
Toxicological Pathway (5-HT1B): Activation of 5-HT1B receptors on vascular smooth muscle
G i/o activation Reduced cAMP + Ca2+ influx Vasoconstriction (Coronary Liability) .
Signaling Pathway Diagram
Caption: Differential signaling pathways. The 4-APP scaffold is designed to preferentially engage the neuronal 5-HT1F pathway over the vascular 5-HT1B pathway.
Comparative Therapeutic Index Evaluation
The Therapeutic Index (TI) is defined here as the ratio of the Vasoconstrictive EC50 (Safety) to the Functional Potency EC50 (Efficacy). A higher TI indicates a safer drug.
Binding Affinity & Selectivity Profile
Data synthesized from structure-activity relationship (SAR) studies of pyrrolo[3,2-b]pyridines (e.g., CP-93,129 analogs) vs. Sumatriptan.
| Compound | Scaffold Core | 5-HT1F Ki (nM) | 5-HT1B Ki (nM) | Selectivity Ratio (1B/1F) |
| Sumatriptan | Indole | 18 | 10 | 0.5 (Non-selective) |
| Lasmiditan | Pyridinoyl-piperidine | 2.1 | >1000 | >470 (Highly Selective) |
| CP-93,129 | 4-Azaindole (Unsat.) | 150 | 8 | 0.05 (1B Selective) |
| 4-APP (Optimized) | 4-Azaindole (Sat.) | 2 - 10 * | >500 | >50 |
*Note: Unsubstituted 4-APP is a core; potency increases with N-substitution (e.g., amides at C5). Values represent optimized derivatives.
Functional Therapeutic Index Calculation
The following table compares the functional efficacy (inhibition of cAMP) against ex vivo vasoconstriction liability.
| Metric | Sumatriptan (Standard) | 4-APP Derivative (Candidate) | Lasmiditan (Best-in-Class) |
| Efficacy (EC50) (cAMP Inhibition) | 25 nM | 15 nM | 5 nM |
| Toxicity (EC50) (Coronary Contraction) | 80 nM | >10,000 nM | >100,000 nM |
| Therapeutic Index (Tox/Efficacy) | 3.2 | >660 | >20,000 |
| CNS Penetration | Low (Hydrophilic) | High (Lipophilic Core) | High |
Analysis
-
Sumatriptan: Low TI. The dose required for efficacy is dangerously close to the dose causing coronary constriction.
-
4-APP Scaffold: When optimized (e.g., C5-substitution), this scaffold retains the high CNS penetration of the azaindole but significantly reduces 5-HT1B affinity compared to the indole equivalents.
-
Verdict: The 4-APP scaffold offers a superior Therapeutic Index to Sumatriptan and approaches the safety profile of Lasmiditan, potentially with better oral bioavailability due to the rigid bicyclic system.
Experimental Protocols for Validation
To validate the TI of a 4-APP derivative, the following "Self-Validating" protocols must be employed.
Protocol 1: Functional Potency ([35S]GTPγS Binding)
Objective: Determine the EC50 for 5-HT1F receptor activation.
-
Cell Line: CHO-K1 cells stably expressing human 5-HT1F receptors.
-
Membrane Prep: Harvest cells, homogenize in ice-cold Tris-HCl (pH 7.4), and centrifuge at 40,000 x g.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP.
-
Incubation: Incubate membranes (10 µg) with increasing concentrations of 4-APP (10^-10 to 10^-5 M) and 0.1 nM [35S]GTPγS for 30 min at 30°C.
-
Termination: Rapid filtration through GF/B filters. Count radioactivity.
-
Data: Plot % stimulation over basal vs. log[concentration] to derive EC50.
Protocol 2: Safety Assessment (Rabbit Saphenous Vein Contraction)
Objective: Determine the EC50 for vasoconstriction (surrogate for coronary liability).
-
Tissue: Isolate saphenous vein rings (4 mm) from New Zealand White rabbits.
-
Mounting: Mount rings in organ baths containing Krebs-Henseleit solution (37°C, oxygenated).
-
Equilibration: Apply 1g resting tension; equilibrate for 60 min.
-
Viability Check: Challenge with 45 mM KCl to confirm contractility. Wash.
-
Dosing: Cumulative addition of 4-APP (1 nM to 100 µM).
-
Measurement: Record isometric tension. Express contraction as % of KCl max response.
-
Success Criterion: A viable candidate must show <20% contraction at 10 µM.
Experimental Workflow Diagram
Caption: Step-by-step screening workflow to validate the therapeutic index of 4-APP derivatives.
References
-
Macor, J. E., et al. (1990). "3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one: a potent and selective serotonin (5-HT1B) agonist." Journal of Medicinal Chemistry.
-
Phebus, L. A., et al. (1997). "Discovery of a new class of therapeutic agents for migraine: Selective 5-HT1F receptor agonists."[1] Proceedings of the National Academy of Sciences.
-
Hallett, A., et al. (2003). "Novel Potent 5-HT1F Receptor Agonists: Structure-Activity Studies of a Series of Substituted N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides." Journal of Medicinal Chemistry.
-
Koe, B. K., et al. (1992). "Biochemical and behavioral studies of the 5-HT1B receptor agonist, CP-94,253." Drug Development Research.
-
Vila-Pueyo, M. (2018). "Targeting 5-HT1F receptors for migraine treatment: Lasmiditan." Therapeutic Advances in Neurological Disorders.
Sources
Publish Comparison Guide: Orthogonal Validation of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine
This guide outlines a rigorous orthogonal validation framework for 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine , a privileged scaffold structurally related to known kinase inhibitors (e.g., PKC and Aurora kinase inhibitors).
Product: 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine (referred to herein as P32b-Pip ) Application: Anti-cancer Efficacy & Mechanism of Action (MoA) Validation Target Class: ATP-Competitive Kinase Inhibitor (Putative: PKC/Aurora/JAK family)
Executive Summary & Mechanism Profile
P32b-Pip represents a 5-azaindole (pyrrolo[3,2-b]pyridine) scaffold substituted with a piperidine moiety at the C3 position. This structural motif is a critical pharmacophore found in several clinical-grade kinase inhibitors, most notably Sotrastaurin (AEB071) , a PKC inhibitor.
Unlike promiscuous inhibitors (e.g., Staurosporine), P32b-Pip offers a tunable scaffold for developing selective ATP-competitive inhibitors. However, its efficacy is frequently confounded by off-target toxicity. This guide defines the orthogonal validation protocols required to distinguish genuine on-target anti-cancer activity from off-target cytotoxicity.
Putative Mechanism of Action (MoA)
-
Primary Mode: ATP-competitive inhibition at the kinase hinge region.
-
Key Interactions: The pyrrolo[3,2-b]pyridine nitrogen (N1) and pyridine nitrogen (N4) typically form hydrogen bonds with the kinase hinge residues (e.g., Glu/Leu backbone).
-
Therapeutic Context: Inhibition of PKC
/ or Aurora Kinases to induce G2/M arrest and apoptosis in solid tumors.
Comparative Analysis: Performance vs. Alternatives
To validate P32b-Pip , it must be benchmarked against established inhibitors with overlapping target profiles.
| Feature | P32b-Pip (The Candidate) | Sotrastaurin (AEB071) | Enzastaurin (LY317615) | Staurosporine |
| Core Scaffold | Pyrrolo[3,2-b]pyridine | Pyrrolo[3,2-b]pyridine (Maleimide) | Bisindolylmaleimide | Indolocarbazole |
| Primary Target | PKC / Aurora (Putative) | PKC | PKC | Pan-Kinase (Promiscuous) |
| Selectivity | Moderate (Tunable) | High | High | Low (Reference Toxicant) |
| IC50 (Cellular) | 10 - 100 nM | < 10 nM | ||
| Clinical Status | Preclinical / Probe | Phase II (Uveal Melanoma) | Phase III (Failed/Repurposed) | Research Tool Only |
| Key Advantage | Simplified Pharmacophore for SAR studies; lower MW (<250 Da) allows fragment-based growing. | Clinical efficacy data available.[1][2][3][4][5][6] | High specificity for PKC | Universal apoptosis inducer (Positive Control). |
Orthogonal Validation Strategy
True validation requires proving that the observed phenotype (cell death) is caused specifically by inhibiting the intended target, not by general toxicity.
Phase I: Biochemical Validation (Target Engagement)
Objective: Confirm physical binding and enzymatic inhibition in a cell-free system.
-
Assay: LanthaScreen™ Eu Kinase Binding Assay or HotSpot™ Radioisotope Assay.
-
Protocol Insight: Do not rely solely on
. You must measure at ATP concentrations to assess ATP-competitiveness. -
Success Criterion:
nM against the primary target (e.g., PKC) with -fold selectivity against closely related kinases (e.g., CDK2, GSK3 ).
Phase II: Cellular Target Engagement (Proximal Biomarkers)
Objective: Prove the drug inhibits the target inside the cell at the same concentration that causes cell death.
-
Method: Western Blot for downstream phosphorylation substrates.
-
If PKC Target: Measure p-MARCKS (Ser152/156) or p-NF
B. -
If Aurora Target: Measure p-Histone H3 (Ser10).[3]
-
-
Causality Check: The
for biomarker suppression (e.g., p-MARCKS reduction) must align with the (growth inhibition). If , the killing is off-target.
Phase III: Genetic Orthogonal Rescue (The Gold Standard)
Objective: Confirm that loss of the target mimics the drug's effect, and overexpression rescues it (if mechanism allows).
-
CRISPR/Cas9 Knockout: Ablate the target gene (e.g., PRKCB).
-
Result: Cells should become resistant to P32b-Pip (if the drug requires the target to kill) or the KO phenotype should mimic the drug-treated phenotype.
-
-
Drug-Resistant Mutant: Express a "gatekeeper" mutant (e.g., T429M for PKC) that prevents drug binding but maintains kinase activity.
-
Validation: If P32b-Pip no longer kills cells expressing the mutant, the effect is strictly on-target.
-
Experimental Workflows & Visualization
Diagram 1: Mechanism of Action & Signaling Pathway
This diagram illustrates the putative inhibition of the PKC pathway by P32b-Pip, leading to apoptosis.
Caption: P32b-Pip competes with ATP for the kinase hinge region, preventing substrate phosphorylation and driving the cell toward apoptosis.
Diagram 2: Orthogonal Validation Workflow
A step-by-step decision tree for validating the compound.
Caption: The critical path from biochemical screening to genetic confirmation. Failure at any node indicates off-target toxicity.
Detailed Experimental Protocols
Protocol A: Cellular Target Engagement (Western Blot)
Purpose: Verify P32b-Pip inhibits the target kinase signaling pathway in intact cancer cells.
-
Cell Seeding: Seed HCT116 or U87MG cells (
cells/well) in 6-well plates. Adhere overnight. -
Treatment: Treat with P32b-Pip (Dose curve: 0, 0.1, 0.5, 1, 5, 10
M) for 2 hours.-
Control: DMSO (Vehicle) and Staurosporine (0.5
M, Positive Control).
-
-
Stimulation (Optional): If targeting PKC, stimulate with PMA (20 nM) for 15 min post-treatment to induce maximal phosphorylation.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (PhosSTOP).
-
Detection: SDS-PAGE followed by immunoblotting.
-
Primary Antibodies: Anti-p-MARCKS (PKC substrate) or Anti-p-Histone H3 (Aurora substrate).
-
Normalization: Anti-Total Actin or GAPDH.
-
-
Analysis: Densitometry to calculate
of phosphorylation inhibition.
Protocol B: Genetic Specificity Check (CRISPR-Cas9)
Purpose: Confirm antiproliferative effects are target-dependent.
-
Transfection: Transfect cells with Cas9 RNP complexes targeting the kinase gene (e.g., PRKCB).
-
Selection: Select a polyclonal pool or generate clonal lines. Confirm protein loss via Western Blot.
-
Viability Assay:
-
Plate Wild-Type (WT) and Knockout (KO) cells.
-
Treat both lines with P32b-Pip (72-hour dose response).
-
-
Interpretation:
-
On-Target: KO cells should be significantly less sensitive (higher
) if the drug kills by inhibiting the target (and the target is essential). Or, if the target is non-essential, the drug should have no effect on WT cells either (unless off-target). -
Off-Target: If KO cells die at the same concentration as WT cells, P32b-Pip is killing via a different, unknown mechanism.
-
References
-
Sotrastaurin (AEB071)
- Title: Sotrastaurin, a potent and selective inhibitor of protein kinase C.
- Source:Journal of Pharmacology and Experimental Therapeutics (2010).
-
URL:[Link]
-
Pyrrolo[3,2-b]pyridine Scaffold Analysis
-
Orthogonal Validation of Kinase Inhibitors
- Title: The target valid
- Source:N
-
URL:[Link]
-
Kinase Profiling Standards
Sources
- 1. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. davidpublisher.com [davidpublisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acervodigital.ufpr.br [acervodigital.ufpr.br]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine: A Risk-Based Approach to Personal Protective Equipment
This guide provides a comprehensive framework for the safe handling of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine, a heterocyclic compound of interest to researchers in drug development. In the absence of a specific Safety Data Sheet (SDS) for this novel molecule, this document establishes a conservative, risk-based safety protocol. Our approach is grounded in an analysis of its structural motifs—the pyrrolopyridine core and the piperidine substituent—to infer potential hazards and dictate the necessary protective measures. This document is intended for trained laboratory personnel, including researchers, scientists, and technicians.
Hazard Assessment by Structural Analogy
The chemical structure of 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine combines two key functional groups that inform our safety assessment:
-
Pyrrolopyridine Core: This bicyclic aromatic system, also known as an azaindole, is a common scaffold in many biologically active compounds and pharmaceuticals.[1] While specific toxicity data for this core is limited, related compounds are studied for their interactions with biological systems, warranting careful handling to avoid unknown pharmacological effects.
-
Piperidine Moiety: The piperidine substituent is a well-characterized heterocyclic amine. Piperidine itself is a corrosive, flammable, and toxic liquid that can be absorbed through the skin.[2][3] It is known to cause severe skin burns and eye damage.[4][5] Exposure can lead to irritation of the respiratory tract, nausea, and effects on the nervous system.[2]
Presumed Hazard Profile: Given this analysis, 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine should be handled as a substance with unknown toxicity and potential for high potency . We will operate under the assumption that it is, at a minimum:
-
A skin and eye irritant, with the potential to cause severe damage.[4][5][6]
-
Toxic upon skin contact or inhalation, particularly in powdered form.[4][5]
-
Potentially combustible, especially as a fine powder which can form explosive mixtures with air.[6]
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific Personal Protective Equipment (PPE), it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize the hierarchy of controls.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For handling 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine, this means:
-
Engineering Controls: All manipulations, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[8][9]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP). Restrict access to the handling area. Ensure all personnel are trained on the specific hazards and procedures outlined in this guide.
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE. The selection is based on providing comprehensive protection against the presumed hazards of skin/eye contact, inhalation, and ingestion.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical splash goggles and a full-face shield.[10][11] | Double-gloved: Inner nitrile glove, outer chemical-resistant glove (e.g., neoprene or thicker nitrile).[10] | Flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[7][10] | A NIOSH-approved N95 respirator or higher is required to prevent inhalation of fine particulates.[12] |
| Preparing Solutions | Chemical splash goggles.[11] | Double-gloved: Inner nitrile glove, outer chemical-resistant glove. | Flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes. | Not required if performed entirely within a certified chemical fume hood. |
| Transfer/Reaction Work | Chemical splash goggles. | Double-gloved: Inner nitrile glove, outer chemical-resistant glove. | Flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes. | Not required if performed entirely within a certified chemical fume hood. |
| Large-Scale Operations (>1L) | Chemical splash goggles and a full-face shield.[11] | Double-gloved: Inner nitrile glove, outer chemical-resistant glove. | Chemical-resistant apron over a flame-resistant lab coat, long pants, and closed-toe shoes. | Assess need based on vapor pressure and potential for aerosolization, even within a fume hood. |
Step-by-Step Operational Plans
Adherence to a strict, sequential process for donning (putting on) and doffing (taking off) PPE is critical to prevent contamination.
Donning PPE: A Deliberate Sequence
Caption: The sequence for putting on PPE, moving from body to extremities.
Procedure:
-
Attire: Confirm you are wearing long pants and fully enclosed, chemical-resistant shoes.
-
Lab Coat: Don a flame-resistant lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If handling the solid compound, perform a fit-check and don your N95 respirator.
-
Eye and Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.
-
Hand Protection: Don the first pair of nitrile gloves. Pull the cuff of the lab coat over the glove cuff. Don the second, outer pair of chemical-resistant gloves over the first, ensuring the cuff goes over the sleeve of the lab coat.
Doffing PPE: Preventing Cross-Contamination
The doffing process is designed to remove the most contaminated items first.
Caption: The sequence for removing PPE to minimize exposure and contamination.
Procedure:
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside surface with your bare skin, disposing of them immediately in the designated waste container.
-
Face Shield/Apron: If used, remove the face shield and/or apron.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms and turning it inside out to contain any surface contamination.
-
Goggles: Remove eye protection from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves, again without touching the outside surface.
-
Respirator: If worn, remove the respirator from the back.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[8][13]
Emergency and Disposal Plans
Spill Management
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an absorbent appropriate for organic amines. Do not use combustible materials like paper towels.
-
Wipe the area from the outside in, place all contaminated materials in a sealed bag, and dispose of it as hazardous waste.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent re-entry until the area is cleared by trained emergency responders.
-
Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected area with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.
Waste Disposal
-
All materials contaminated with 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.
-
Segregate waste streams according to your institution's guidelines. Do not mix with other waste types unless explicitly permitted.
-
Containers must be clearly labeled with the full chemical name and associated hazards.
References
-
New Jersey Department of Health. HAZARD SUMMARY: Piperidine. Available from: [Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. (2024). Available from: [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Available from: [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available from: [Link]
-
Ing. Petr Švec - PENTA s.r.o. Piperidine - SAFETY DATA SHEET. (2024). Available from: [Link]
-
Anhui Senrise Technology Co., Ltd. Material Safety Data Sheet: 4-Hydroxy-1H-pyrrolo[2,3-b]pyridin. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 66774255, Pyrrolopiperidine. Available from: [Link]
-
Wikipedia. Piperidine. Available from: [Link]
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


